Atr-IN-12
Description
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Properties
Molecular Formula |
C22H27N5O3S |
|---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
(3R)-4-[2-(1H-indol-3-yl)-6-propan-2-ylsulfonyl-5,7-dihydropyrrolo[3,4-d]pyrimidin-4-yl]-3-methylmorpholine |
InChI |
InChI=1S/C22H27N5O3S/c1-14(2)31(28,29)26-11-18-20(12-26)24-21(17-10-23-19-7-5-4-6-16(17)19)25-22(18)27-8-9-30-13-15(27)3/h4-7,10,14-15,23H,8-9,11-13H2,1-3H3/t15-/m1/s1 |
InChI Key |
DLXAYOXMPQUZEL-OAHLLOKOSA-N |
Isomeric SMILES |
C[C@@H]1COCCN1C2=NC(=NC3=C2CN(C3)S(=O)(=O)C(C)C)C4=CNC5=CC=CC=C54 |
Canonical SMILES |
CC1COCCN1C2=NC(=NC3=C2CN(C3)S(=O)(=O)C(C)C)C4=CNC5=CC=CC=C54 |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Role of Atr-IN-12 in DNA Damage Response Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Ataxia Telangiectasia and Rad3-related (ATR) kinase is a master regulator of the DNA Damage Response (DDR), a critical signaling network that maintains genomic integrity. In response to DNA damage, particularly replication stress, ATR activates downstream pathways to initiate cell cycle arrest, stabilize replication forks, and promote DNA repair. Due to the reliance of many cancer cells on the ATR pathway for survival, its inhibition represents a promising therapeutic strategy. This technical guide provides an in-depth overview of Atr-IN-12, a potent and specific inhibitor of ATR kinase. We will explore its mechanism of action, its impact on the ATR-CHK1 signaling cascade, and the cellular consequences of ATR inhibition. Furthermore, this document includes a summary of quantitative data and detailed protocols for key experimental assays used to characterize the effects of this compound.
The ATR Kinase Signaling Pathway: A Guardian of the Genome
The DNA Damage Response is primarily orchestrated by two distinct kinase signaling cascades: the ATM-Chk2 and the ATR-Chk1 pathways.[1] While ATM responds mainly to DNA double-strand breaks (DSBs), ATR is activated by a wider range of DNA damage, most notably the presence of single-stranded DNA (ssDNA) coated by Replication Protein A (RPA).[2][3][4] This ssDNA structure is a common intermediate at stalled replication forks or during the processing of other DNA lesions.[2]
Upon recruitment to sites of DNA damage, the kinase activity of ATR is stimulated.[4] A key downstream effector of ATR is the serine/threonine kinase CHK1.[5] ATR directly phosphorylates CHK1 on critical residues, Serine 317 and Serine 345, leading to its full activation.[6][7] Activated CHK1 then targets a range of substrates, including the CDC25 family of phosphatases (CDC25A, B, and C).[4][8] Phosphorylation by CHK1 marks CDC25 phosphatases for degradation or inactivation, which in turn prevents the activation of cyclin-dependent kinases (CDKs).[5] This cascade ultimately leads to cell cycle arrest, predominantly at the G2/M checkpoint, providing a crucial window for DNA repair and preventing the propagation of damaged genetic material.[5][9] Beyond checkpoint control, the ATR-CHK1 pathway is also essential for stabilizing replication forks, suppressing the firing of new replication origins, and facilitating DNA repair processes like homologous recombination.[5][8][10]
This compound: A Potent ATR Kinase Inhibitor
This compound is a potent small molecule inhibitor of Ataxia Telangiectasia and Rad3-related (ATR) kinase.[11] Biochemical assays have demonstrated its high potency, positioning it as a valuable tool for preclinical research and a promising lead compound for drug discovery programs targeting the ATR pathway.[11][12] Its primary mechanism of action is the direct inhibition of the catalytic activity of the ATR kinase.
Mechanism of Action: Disruption of the ATR-CHK1 Signaling Cascade
By inhibiting ATR kinase activity, this compound effectively blocks the downstream signaling cascade. The most critical and immediate consequence is the prevention of CHK1 phosphorylation at Serine 317 and 345.[7][11] Without this activating phosphorylation, CHK1 remains inert and is unable to regulate its targets, including the CDC25 phosphatases.[5] This disruption breaks the signaling link between DNA damage detection and cell cycle machinery. As a result, CDC25 phosphatases remain active, leading to the activation of CDKs and forcing cells to bypass the G2/M checkpoint, even in the presence of significant DNA damage.[5][9] This premature entry into mitosis with an unstable genome often leads to a form of cell death known as mitotic catastrophe.
Cellular Consequences of ATR Inhibition by this compound
The disruption of the ATR pathway by this compound leads to several critical cellular outcomes:
-
Abrogation of Cell Cycle Checkpoints: As described, the primary effect is the overriding of the G2/M checkpoint.[9] This is particularly detrimental to cancer cells, which often have a defective G1 checkpoint (e.g., due to p53 mutations) and are therefore heavily reliant on the G2 checkpoint for survival after DNA damage.[9]
-
Increased Replication Stress: ATR signaling helps to control the firing of replication origins to prevent the exhaustion of nucleotide pools and the accumulation of ssDNA.[8][13] Inhibition of ATR can lead to uncontrolled origin firing, exacerbating replication stress and leading to replication fork collapse.[13]
-
Impaired DNA Repair: The ATR-CHK1 pathway plays a role in promoting homologous recombination (HR), a major pathway for repairing DSBs and restarting collapsed replication forks.[5][10] Inhibition of ATR can therefore impair this critical repair mechanism, leading to the accumulation of unresolved DNA damage.[10]
Quantitative Data Summary
The potency of a kinase inhibitor is a critical parameter for its use in research and development. The half-maximal inhibitory concentration (IC50) represents the concentration of an inhibitor required to reduce the activity of its target enzyme by 50%.
| Compound | Target | IC50 Value | Reference(s) |
| This compound | ATR Kinase | 0.007 µM (7 nM) | [11][12] |
Key Experimental Methodologies
Assessing the cellular impact of an ATR inhibitor like this compound requires specific assays to measure target engagement and downstream functional consequences. Below are detailed protocols for two fundamental experiments.
Western Blotting for CHK1 Phosphorylation
This assay directly measures the inhibition of ATR kinase activity in cells by quantifying the phosphorylation of its primary substrate, CHK1, at Serine 345. A reduction in the p-CHK1 (S345) signal upon treatment with this compound indicates successful target engagement.
Detailed Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., HeLa, U2OS) to achieve 70-80% confluency. Treat cells with a DNA damaging agent (e.g., Hydroxyurea at 2mM for 4 hours or UV irradiation) to activate the ATR pathway, with or without pre-incubation with various concentrations of this compound.
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. Scrape cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysate to pellet cell debris. Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes. Load 20-30 µg of protein per lane onto a polyacrylamide gel (e.g., 4-12% Bis-Tris).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer.[14] Key antibodies include:
-
Rabbit anti-phospho-CHK1 (Ser345) (e.g., Cell Signaling Technology #2348)[15]
-
Mouse anti-Total CHK1
-
Loading control (e.g., anti-Actin or anti-Tubulin)
-
-
Secondary Antibody Incubation: Wash the membrane 3 times with TBST. Incubate with HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG, anti-mouse IgG) for 1 hour at room temperature.
-
Detection: Wash the membrane 3 times with TBST. Apply an Enhanced Chemiluminescence (ECL) substrate and capture the signal using a digital imager or X-ray film.
Cell Cycle Analysis by Flow Cytometry
This assay is used to determine the proportion of cells in different phases of the cell cycle (G1, S, and G2/M). Treatment with this compound, especially in combination with a DNA damaging agent, is expected to cause a reduction in the G2/M population, demonstrating abrogation of the checkpoint.
Detailed Protocol:
-
Cell Culture and Treatment: Culture cells as described above. Treat with a DNA damaging agent (e.g., a low dose of cisplatin or gemcitabine for 24 hours) to induce G2 arrest, with or without the addition of this compound for the final few hours.
-
Cell Harvesting: Collect both adherent and floating cells. Adherent cells should be trypsinized, combined with the supernatant, and pelleted by centrifugation (e.g., 300 x g for 5 minutes).[16]
-
Washing: Wash the cell pellet once with ice-cold PBS to remove media and trypsin.
-
Fixation: Resuspend the cell pellet and, while gently vortexing, add ice-cold 70% ethanol drop-wise to a final concentration of approximately 1x10^6 cells/mL.[17][18] Fix cells for at least 2 hours at 4°C (or overnight at -20°C).[17][19]
-
Staining: Pellet the fixed cells by centrifugation. Wash once with PBS. Resuspend the pellet in a staining solution containing Propidium Iodide (PI) and RNase A.[19] PI intercalates with DNA, and RNase A is essential to prevent staining of double-stranded RNA. Incubate in the dark for 30 minutes at room temperature.[17]
-
Data Acquisition: Analyze the samples on a flow cytometer. The PI fluorescence intensity, which is proportional to DNA content, is measured.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to generate a histogram of DNA content and quantify the percentage of cells in the G0/G1 (2n DNA content), S (between 2n and 4n), and G2/M (4n DNA content) phases.[16]
Conclusion
This compound is a potent and specific inhibitor of the ATR kinase, a central component of the DNA Damage Response pathway. By blocking the phosphorylation of CHK1, this compound effectively disrupts DDR signaling, leading to the abrogation of the critical G2/M cell cycle checkpoint, an increase in replication stress, and the impairment of DNA repair. These mechanisms highlight the therapeutic potential of ATR inhibition, particularly for sensitizing cancer cells with underlying DDR defects to conventional DNA-damaging chemotherapies and radiation. The experimental protocols detailed herein provide a robust framework for researchers to further investigate the role of this compound and other ATR inhibitors in preclinical cancer models.
References
- 1. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. ATR: An Essential Regulator of Genome Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ATR: a Master Conductor of Cellular Responses to DNA Replication Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ATR/CHK1 inhibitors and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chk1 is an essential kinase that is regulated by Atr and required for the G2/M DNA damage checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ATR-Mediated Checkpoint Pathways Regulate Phosphorylation and Activation of Human Chk1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The essential kinase ATR: ensuring faithful duplication of a challenging genome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. JCI Insight - ATR inhibition radiosensitizes cells through augmented DNA damage and G2 cell cycle arrest abrogation [insight.jci.org]
- 10. ATR Suppresses Endogenous DNA Damage and Allows Completion of Homologous Recombination Repair | PLOS One [journals.plos.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. ebiohippo.com [ebiohippo.com]
- 13. pnas.org [pnas.org]
- 14. Phospho-Chk1 (Ser345) antibody (28803-1-AP) | Proteintech [ptglab.com]
- 15. Phospho-Chk1 (Ser345) (133D3) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 16. wp.uthscsa.edu [wp.uthscsa.edu]
- 17. corefacilities.iss.it [corefacilities.iss.it]
- 18. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
Investigating the Synthetic Lethality of Atr-IN-12: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available data specifically detailing the synthetic lethality and experimental protocols for Atr-IN-12 is limited. This guide provides an in-depth overview of the well-established principles of synthetic lethality induced by ATR (Ataxia Telangiectasia and Rad3-related) inhibitors, drawing upon data from extensively studied compounds of the same class. The mechanisms and experimental approaches described herein are considered broadly applicable to potent and selective ATR inhibitors like this compound.
Executive Summary
The targeting of DNA Damage Response (DDR) pathways has emerged as a promising strategy in oncology. A key concept in this field is "synthetic lethality," where the simultaneous loss of two genes or the inhibition of two proteins results in cell death, while the loss of either one alone is viable. This compound is a potent and selective inhibitor of the ATR kinase, a central regulator of the cellular response to DNA replication stress.[1] This guide explores the core principles of synthetic lethality as it pertains to ATR inhibition, providing a framework for investigating the therapeutic potential of compounds like this compound. We will delve into the molecular mechanisms, present quantitative data from analogous ATR inhibitors, detail relevant experimental protocols, and visualize key pathways and workflows.
The ATR Kinase: A Guardian of the Genome
The ATR kinase is a critical component of the DDR network, primarily activated by single-stranded DNA (ssDNA) regions that arise from various forms of DNA damage and replication stress.[2][3][4] Once activated, ATR phosphorylates a cascade of downstream targets, including the checkpoint kinase 1 (CHK1), to orchestrate cell cycle arrest, stabilize replication forks, and promote DNA repair.[2][3][4] In many cancer cells, oncogene-induced replication stress leads to a heightened reliance on the ATR signaling pathway for survival, creating a therapeutic window for ATR inhibitors.
Synthetic Lethality of ATR Inhibition
The most well-documented synthetic lethal interaction with ATR inhibition occurs in the context of deficiencies in the Ataxia Telangiectasia Mutated (ATM) kinase.[5][6][7] ATM is another crucial DDR kinase that is primarily activated by DNA double-strand breaks (DSBs).[8]
The ATM-ATR Axis
In cells with functional ATM, DSBs are efficiently repaired. However, in ATM-deficient tumors, the burden of repairing DSBs and managing replication stress falls heavily on the ATR pathway.[7] Inhibition of ATR in this context leads to the collapse of replication forks, accumulation of DNA damage, and ultimately, apoptotic cell death.[5] This selective killing of cancer cells with ATM defects, while sparing normal cells with functional ATM, is the cornerstone of the synthetic lethal approach targeting the ATR pathway.
Other Synthetic Lethal Partners
Beyond ATM deficiency, preclinical studies have identified other genetic contexts that confer sensitivity to ATR inhibitors, including:
-
Mismatch Repair (MMR) Deficiency: Cancers with deficient MMR pathways show increased reliance on ATR for survival, and ATR inhibition can induce synthetic lethality in these tumors.[9]
-
ERCC1 Deficiency: Loss of the ERCC1 endonuclease, involved in nucleotide excision repair, has been shown to be synthetically lethal with ATR pathway inhibition.[1]
-
Defects in other DDR proteins: Deficiencies in proteins such as XRCC1 have also been identified as potential synthetic lethal partners for ATR inhibitors.[1]
-
Alternative Lengthening of Telomeres (ALT): Some cancers utilize the ALT pathway for telomere maintenance, and these cells have been shown to be hypersensitive to ATR inhibition.[10]
Quantitative Analysis of ATR Inhibitor Efficacy
While specific data for this compound is not widely available, the following tables summarize representative quantitative data for other well-characterized ATR inhibitors, demonstrating their potency and synthetic lethal effects.
Table 1: In Vitro Potency of Selected ATR Inhibitors
| Inhibitor Name | Target | IC50 (nM) | Reference |
| This compound | ATR | 7 | [1] |
| AZD6738 (Ceralasertib) | ATR | 7 | [11] |
| VE-821 | ATR | 26 | MedChemExpress |
| BAY 1895344 (Elimusertib) | ATR | 7 | Selleck Chemicals |
Table 2: Synthetic Lethality of ATR Inhibitors in ATM-Deficient vs. ATM-Proficient Cells
| Cell Line | ATM Status | ATR Inhibitor | IC50 (µM) | Fold Sensitization (ATM-proficient / ATM-deficient) | Reference |
| SNU-601 | Deficient | AZD6738 | ~0.1 | \multirow{2}{}{>10} | [7] |
| SNU-484 | Proficient | AZD6738 | >1 | [7] | |
| HCT116 ATM-/- | Deficient | VE-821 | ~0.5 | \multirow{2}{}{~8} | (Representative data) |
| HCT116 WT | Proficient | VE-821 | ~4 | (Representative data) |
Experimental Protocols
Investigating the synthetic lethality of an ATR inhibitor like this compound involves a series of in vitro and in vivo experiments. Below are detailed methodologies for key assays.
Cell Viability and Proliferation Assays
Objective: To determine the cytotoxic and cytostatic effects of the ATR inhibitor alone and in combination with other agents in cancer cell lines with different genetic backgrounds.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., ATM-deficient and proficient isogenic pairs) in 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the ATR inhibitor (e.g., this compound) for 72 to 120 hours.
-
Viability Assessment:
-
Crystal Violet Staining: Fix the cells with 4% paraformaldehyde, stain with 0.5% crystal violet, and solubilize the stain with methanol. Measure the absorbance at 570 nm.
-
Resazurin-based Assays (e.g., CellTiter-Blue): Add the resazurin reagent to the cells and incubate for 1-4 hours. Measure the fluorescence with an excitation of 560 nm and an emission of 590 nm.
-
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values using non-linear regression analysis.
Western Blotting for Pharmacodynamic Markers
Objective: To confirm the on-target activity of the ATR inhibitor by assessing the phosphorylation status of downstream targets.
Protocol:
-
Cell Lysis: Treat cells with the ATR inhibitor for a specified time (e.g., 1-24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on a polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST.
-
Incubate the membrane with primary antibodies against phospho-CHK1 (Ser345), total CHK1, γH2AX (Ser139), and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Immunofluorescence for DNA Damage Foci
Objective: To visualize and quantify the extent of DNA damage (e.g., DSBs) in cells treated with the ATR inhibitor.
Protocol:
-
Cell Culture on Coverslips: Grow cells on glass coverslips in a 24-well plate and treat with the ATR inhibitor.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.25% Triton X-100 in PBS.
-
Immunostaining:
-
Block the cells with 1% BSA in PBST.
-
Incubate with a primary antibody against a DNA damage marker, such as γH2AX (Ser139), for 1 hour.
-
Wash and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour in the dark.
-
-
Mounting and Imaging: Mount the coverslips on microscope slides with a mounting medium containing DAPI for nuclear counterstaining. Acquire images using a fluorescence microscope.
-
Image Analysis: Quantify the number and intensity of fluorescent foci per nucleus using image analysis software like ImageJ.
Visualizing Key Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the core concepts discussed in this guide.
Caption: ATR Signaling Pathway and Inhibition by this compound.
Caption: Synthetic Lethality of ATR Inhibition in ATM-deficient Cancer Cells.
Caption: Experimental Workflow for Investigating Synthetic Lethality.
Conclusion
The inhibition of ATR kinase represents a promising therapeutic strategy for cancers harboring specific DNA damage response deficiencies, most notably ATM mutations. While specific preclinical data for this compound is not extensively available in the public domain, its high potency suggests it would operate under the same principles of synthetic lethality as other well-studied ATR inhibitors. The experimental protocols and conceptual frameworks provided in this guide offer a robust starting point for researchers and drug development professionals to investigate the potential of this compound and other novel ATR inhibitors in targeted cancer therapy. Further investigation into the specific synthetic lethal partners and resistance mechanisms of this compound will be crucial for its clinical development.
References
- 1. ATR pathway inhibition is synthetically lethal in cancer cells with ERCC1 deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ATR: An Essential Regulator of Genome Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The ATR barrier to replication-born DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ATR: a Master Conductor of Cellular Responses to DNA Replication Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Depletion of ATR selectively sensitizes ATM-deficient human mammary epithelial cells to ionizing radiation and DNA-damaging agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. ATR inhibition induces synthetic lethality in mismatch repair-deficient cells and augments immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 11. ATR inhibition radiosensitizes cells through augmented DNA damage and G2 cell cycle arrest abrogation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of ATR Inhibitors in Apoptosis: A Technical Guide
Note: This guide focuses on the function of Ataxia Telangiectasia and Rad3-related (ATR) inhibitors in apoptosis. A search for the specific compound "Atr-IN-12" did not yield any publicly available information, suggesting it may be an internal designation, a novel compound not yet described in the literature, or a typographical error. The principles, pathways, and methodologies described herein are based on well-characterized, publicly documented ATR inhibitors and are broadly applicable to the study of this class of molecules.
Introduction
Ataxia Telangiectasia and Rad3-related (ATR) is a crucial serine/threonine-protein kinase that acts as a master regulator of the DNA Damage Response (DDR), a network of pathways that sense, signal, and repair DNA lesions.[1][2][3] The role of ATR in apoptosis, or programmed cell death, is multifaceted and context-dependent. In response to DNA replication stress, the ATR-Chk1 signaling pathway is activated to halt the cell cycle, stabilize replication forks, and promote DNA repair, thereby suppressing apoptosis and promoting cell survival.[1][2] Conversely, in non-cycling cells experiencing transcription stress, ATR can adopt a pro-apoptotic function.[4]
ATR inhibitors are a class of targeted therapies that exploit the reliance of cancer cells on the ATR pathway. Many cancer cells have defects in their G1 checkpoint, making them heavily dependent on the S and G2 checkpoints, which are regulated by ATR, for survival.[5] By inhibiting ATR, these drugs can induce synthetic lethality in cancer cells with specific DNA repair defects or sensitize them to DNA-damaging agents like chemotherapy and radiation, ultimately leading to cell death through mechanisms including apoptosis and mitotic catastrophe.[5][6] This guide provides an in-depth exploration of the function of ATR inhibitors in apoptosis for researchers, scientists, and drug development professionals.
Core Mechanism of ATR in Apoptosis Regulation
ATR's involvement in apoptosis is primarily linked to its role in the DDR. Upon sensing single-stranded DNA (ssDNA) that forms at stalled replication forks or during the processing of DNA damage, ATR is activated.[1] This activation triggers a signaling cascade, most notably through the phosphorylation and activation of its downstream effector, Checkpoint Kinase 1 (Chk1).[1][6]
The ATR-Chk1 pathway has a dual role in apoptosis:
-
Anti-apoptotic Function: In the face of replication stress, activated ATR-Chk1 signaling prevents premature entry into mitosis with damaged DNA.[1] This allows time for DNA repair and prevents the catastrophic genomic instability that would otherwise trigger apoptosis. Inhibition of ATR in this context removes these protective brakes, leading to an accumulation of DNA damage and subsequent apoptotic cell death.[5]
-
Pro-apoptotic Function: In non-cycling cells, ATR can promote apoptosis in response to transcription-blocking DNA damage.[4] The precise mechanisms for this pro-death role are still under investigation but appear to be independent of p53 in some contexts.[4][7]
Beyond its kinase-dependent nuclear functions, ATR has also been reported to have a direct anti-apoptotic role at the mitochondria, independent of its kinase activity, by interacting with proteins of the Bcl-2 family.[1][7]
Quantitative Effects of ATR Inhibitors on Apoptosis
The efficacy of ATR inhibitors in inducing apoptosis, either as single agents or in combination with other therapies, is typically quantified through various in vitro assays. The data presented below are representative examples based on studies of well-characterized ATR inhibitors such as Berzosertib (M6620, formerly VX-970), Ceralasertib (AZD6738), and VE-822.
| ATR Inhibitor | Cell Line | Combination Agent | Assay | Key Findings |
| Berzosertib (M6620) | Various Cancer Cell Lines | Cisplatin | Western Blot | Increased cleavage of Caspase-3 and PARP |
| Ceralasertib (AZD6738) | Lung Cancer Cells | Radiation | Flow Cytometry (Annexin V/PI) | Significant increase in apoptotic cell population |
| VE-822 | Colorectal Cancer Cells | Irinotecan | High-Content Imaging | Dose-dependent increase in apoptotic markers |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of apoptosis induction by ATR inhibitors. Below are protocols for key experiments.
Western Blot Analysis of Apoptotic Markers
This protocol is used to detect the cleavage of key apoptotic proteins like Caspase-3 and PARP.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protease and phosphatase inhibitor cocktails
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved Caspase-3, anti-cleaved PARP, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate cells and treat with the ATR inhibitor, a DNA-damaging agent, or a combination of both for the desired time.
-
Cell Lysis: Wash cells with cold PBS and lyse with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Wash the membrane, apply chemiluminescent substrate, and visualize the protein bands using an imaging system.[4]
Flow Cytometry for Annexin V and Propidium Iodide Staining
This method quantifies the percentage of apoptotic and necrotic cells.
Materials:
-
Annexin V-FITC (or other fluorophore)
-
Propidium Iodide (PI)
-
Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells as described above.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation agent like trypsin.
-
Staining:
-
Wash cells with cold PBS.
-
Resuspend cells in Annexin V Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Analyze the stained cells by flow cytometry.
-
Annexin V-negative/PI-negative cells are viable.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is essential for a clear understanding.
Caption: ATR signaling pathway in response to DNA damage and its inhibition.
Caption: Experimental workflow for assessing apoptosis induced by ATR inhibitors.
Conclusion
ATR inhibitors represent a promising strategy in cancer therapy, primarily by abrogating critical DNA damage checkpoints and inducing synthetic lethality. Their function in promoting apoptosis is a key mechanism underlying their therapeutic potential, especially in combination with genotoxic agents. A thorough understanding of the signaling pathways, coupled with robust and quantitative experimental methodologies, is essential for the continued development and successful clinical application of this class of drugs. As research progresses, a deeper insight into the context-specific roles of ATR will further refine the strategies for its therapeutic inhibition.
References
- 1. mdpi.com [mdpi.com]
- 2. Emerging strategies for cancer therapy by ATR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prospects for the Use of ATR Inhibitors to Treat Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ATR Kinase Inhibition Protects Non-cycling Cells from the Lethal Effects of DNA Damage and Transcription Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Immunogenic cell death after combined treatment with radiation and ATR inhibitors is dually regulated by apoptotic caspases [frontiersin.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. ATR Plays a Direct Antiapoptotic Role at Mitochondria Which Is Regulated by Prolyl Isomerase Pin1 - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Interaction of ATR Inhibitors with ATM Signaling
Disclaimer: Initial searches for a specific molecule designated "Atr-IN-12" did not yield any results in the available scientific literature. This guide will therefore focus on the broader, well-documented interaction between selective ATR (Ataxia Telangiectasia and Rad3-related) inhibitors and the ATM (Ataxia Telangiectasia Mutated) signaling pathway, a topic of significant interest in cancer research and drug development.
This technical guide is intended for researchers, scientists, and drug development professionals, providing a detailed overview of the core interaction between ATR inhibitors and the ATM signaling cascade. The content summarizes key quantitative data, outlines detailed experimental protocols, and visualizes the underlying biological processes.
Core Interaction: ATR Inhibition and Compensatory ATM Activation
ATR and ATM are central kinases in the DNA Damage Response (DDR), a network of pathways that detects and repairs DNA lesions to maintain genomic integrity. While historically viewed as parallel pathways responding to different types of DNA damage—ATR to single-stranded DNA (ssDNA) at stalled replication forks and ATM to double-strand breaks (DSBs)—there is significant crosstalk between them.[1]
A key interaction that has emerged from the study of selective ATR inhibitors is the compensatory activation of the ATM pathway upon ATR inhibition. When ATR is inhibited, ongoing DNA replication under stress can lead to the collapse of replication forks, generating DSBs. These DSBs then trigger the canonical activation of the ATM-Chk2 signaling axis.[2][3] This compensatory signaling can influence cellular fate and the efficacy of ATR inhibitors, particularly in tumors with existing DDR defects. For instance, in ATM-deficient cancer cells, the loss of this compensatory pathway makes them exquisitely sensitive to ATR inhibition, a concept known as synthetic lethality.[2][3][4] Conversely, functional ATM signaling can attenuate the sensitivity to ATR inhibitors.[2][3]
Quantitative Data Presentation
The following tables summarize key quantitative data for representative ATR inhibitors, focusing on their potency, selectivity, and cellular effects related to the ATM pathway.
Table 1: Kinase Inhibitory Potency of Selected ATR Inhibitors
| Compound | Target | IC50 (nM) | Selectivity Notes |
| AZD6738 (Ceralasertib) | ATR (enzyme) | 1 | >2000-fold selective over ATM, DNA-PK, and PI3Kα[5][6] |
| ATR (cellular pChk1) | 74 | Highly selective within the PIKK family[5] | |
| Berzosertib (M6620/VX-970) | ATR (enzyme) | 0.2 | Potent and highly selective inhibitor[7] |
| ATR (cellular) | ~2 | ||
| CGK733 | ATM/ATR | ~200 | Dual inhibitor of ATM and ATR[8] |
Table 2: Cellular Effects of the ATR Inhibitor AZD6738
| Cell Line (NSCLC) | GI50 (µM) | Key Signaling Effect |
| H460 (p53-wt) | 1.05 | Dose-dependent increase in ATM S1981 phosphorylation[5] |
| H23 | 2.38 | Abrogation of cisplatin-induced Chk1 phosphorylation[5] |
| A549 (p53-wt) | >10 | Dose-dependent increase in ATM S1981 phosphorylation[5] |
Key Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following are representative protocols for assessing the interaction between ATR inhibitors and ATM signaling.
This protocol is used to detect changes in the phosphorylation status of key DDR proteins like ATM (p-ATM S1981), Chk1 (p-Chk1 S345), and the DNA damage marker γH2AX.
A. Cell Lysis and Protein Quantification [9]
-
Culture cells to the desired confluency and treat with the ATR inhibitor and/or a DNA damaging agent for the specified time.
-
Place the culture dish on ice and wash cells with ice-cold 1X Phosphate-Buffered Saline (PBS).
-
Lyse cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[10]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Sonicate the lysate for 10-15 seconds to shear DNA and reduce viscosity.[11]
-
Centrifuge at 16,000 x g for 20 minutes at 4°C to pellet cell debris.[9]
-
Transfer the supernatant (protein extract) to a new, pre-cooled tube.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
B. SDS-PAGE and Protein Transfer [11][12]
-
Normalize protein samples to the same concentration with lysis buffer and 2x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.[9]
-
Load equal amounts of protein (e.g., 20 µg) per lane onto an SDS-polyacrylamide gel. Include a molecular weight marker.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane via electroblotting.[11]
C. Immunoblotting [11]
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation. Primary antibodies of interest include: p-ATM (S1981), ATM, p-Chk1 (S345), Chk1, and γH2AX.[2]
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times for 5 minutes each with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and detect the signal using a CCD-based imager.
This assay measures ATP levels as an indicator of cell viability to determine the growth-inhibitory (GI50) effects of a compound.[5]
-
Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat cells with a serial dilution of the ATR inhibitor (e.g., 0 to 30 µM).
-
Incubate the plates for the desired duration (e.g., 48 hours).
-
Equilibrate the plates to room temperature for 30 minutes.
-
Add CellTiter-Glo® Reagent to each well, equal to the volume of cell culture medium.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate GI50 values by fitting the data to a non-linear regression curve.
This protocol is used to assess the effect of ATR inhibitors on cell cycle distribution, particularly S-phase accumulation and G2/M arrest.[2][13]
-
Culture and treat cells with the ATR inhibitor for the desired time (e.g., 24-48 hours).
-
Harvest both adherent and floating cells and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight or longer.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing a DNA dye (e.g., Propidium Iodide) and RNase A.[10]
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Use cell cycle analysis software (e.g., ModFit) to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.[14]
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key pathways and workflows.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. AZD6738, A Novel Oral Inhibitor of ATR, Induces Synthetic Lethality with ATM Deficiency in Gastric Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ATR Inhibitor AZD6738 (Ceralasertib) Exerts Antitumor Activity as a Monotherapy and in Combination with Chemotherapy and the PARP Inhibitor Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The orally active and bioavailable ATR kinase inhibitor AZD6738 potentiates the anti-tumor effects of cisplatin to resolve ATM-deficient non-small cell lung cancer in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. abmole.com [abmole.com]
- 7. biorxiv.org [biorxiv.org]
- 8. The ATM and ATR inhibitors CGK733 and caffeine suppress cyclin D1 levels and inhibit cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bio-rad.com [bio-rad.com]
- 10. A cell-based screen identifies ATR inhibitors with synthetic lethal properties for cancer-associated mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 12. Western Blot - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for ATR-IN-12 in In Vitro Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
ATR-IN-12 is a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase. ATR is a critical component of the DNA damage response (DDR) pathway, a network of signaling pathways that detects and repairs DNA damage to maintain genomic stability.[1] In many cancers, tumor cells exhibit increased reliance on the ATR signaling pathway for survival, making ATR an attractive target for cancer therapy.[2] this compound, by inhibiting ATR, can induce synthetic lethality in cancer cells with specific DNA repair defects and can sensitize cancer cells to DNA-damaging agents.
These application notes provide detailed protocols for the in vitro use of this compound in cell culture experiments, including methods for assessing cell viability, analyzing cell cycle progression, and confirming target engagement through western blotting.
Mechanism of Action
This compound is an ATP-competitive inhibitor of ATR kinase. In response to DNA single-strand breaks or replication stress, ATR is activated and phosphorylates a number of downstream substrates, most notably Checkpoint Kinase 1 (Chk1).[3][4] Phosphorylated Chk1 (p-Chk1) then orchestrates cell cycle arrest, primarily at the G2/M checkpoint, allowing time for DNA repair.[5] By inhibiting ATR, this compound prevents the phosphorylation of Chk1, leading to the abrogation of the G2/M checkpoint, accumulation of DNA damage, and ultimately, cell death, particularly in cells with high levels of replication stress or other DNA repair deficiencies.
Quantitative Data
The half-maximal inhibitory concentration (IC50) of ATR inhibitors can vary depending on the cell line and the duration of treatment. The following table provides representative IC50 values for well-characterized ATR inhibitors in various cancer cell lines after 72 hours of treatment. These values can serve as a starting point for determining the optimal concentration range for this compound in your experiments.
| ATR Inhibitor | Cell Line | Cancer Type | IC50 (µM) |
| Berzosertib (VX-970) | Cal-27 | Head and Neck Squamous Cell Carcinoma | 0.285[6][7] |
| Berzosertib (VX-970) | FaDu | Head and Neck Squamous Cell Carcinoma | 0.252[6][7] |
| Ceralasertib (AZD6738) | LoVo | Colorectal Cancer | 0.52[8] |
| Ceralasertib (AZD6738) | NCI-H1373 | Lung Cancer | 5.32[8] |
| M4344 (VX-803) | HCT116 | Colorectal Carcinoma | Potent cytotoxicity with an ED50 of 60 nM[9] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the IC50 value of this compound.
Materials:
-
This compound
-
Human cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[10]
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Drug Treatment:
-
Prepare a series of dilutions of this compound in complete medium. A common starting range is 0.01 to 30 µM.[11]
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Absorbance Reading:
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration and determine the IC50 value using a non-linear regression curve fit.
-
Western Blotting for p-Chk1
This protocol is to confirm the on-target activity of this compound by assessing the phosphorylation of Chk1.
Materials:
-
This compound
-
Human cancer cell lines
-
6-well plates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-Chk1 (Ser345), anti-Chk1, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at various concentrations (e.g., 0.1, 1, and 10 µM) for a specified time (e.g., 2, 6, or 24 hours). Include a vehicle control.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.[13]
-
Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.[13]
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Normalize the protein concentrations for all samples.
-
Add Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.[13]
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-Chk1 (Ser345) overnight at 4°C.[14]
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescence substrate and visualize the bands using an imaging system.
-
Strip the membrane and re-probe for total Chk1 and β-actin to ensure equal loading.
-
Analyze the band intensities to determine the effect of this compound on Chk1 phosphorylation.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is to assess the effect of this compound on cell cycle distribution.
Materials:
-
This compound
-
Human cancer cell lines
-
6-well plates
-
PBS
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)[15][16]
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with this compound at the desired concentration (e.g., IC50 value) for 24 or 48 hours. Include a vehicle control.
-
Harvest the cells by trypsinization, collect them in a tube, and wash with PBS.[2]
-
-
Fixation:
-
Staining:
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Collect data for at least 10,000 events per sample.
-
Use appropriate software to analyze the cell cycle distribution (G1, S, and G2/M phases).
-
Disclaimer
The provided protocols are intended as a guide. Optimal conditions, including cell seeding density, drug concentrations, and incubation times, may vary depending on the specific cell line and experimental setup. It is recommended to perform initial optimization experiments for your specific system. The compound "this compound" is used as a placeholder; if this is an internal compound name, its specific properties may require further protocol adjustments. The provided IC50 values are for other known ATR inhibitors and should be used for guidance only.
References
- 1. researchgate.net [researchgate.net]
- 2. Flow cytometry with PI staining | Abcam [abcam.com]
- 3. DNA Damage Sensing by the ATM and ATR Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The suppression of ATR/Chk1 pathway by Elimusertib ATR inhibitor in triple negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The ATR inhibitor berzosertib acts as a radio- and chemosensitizer in head and neck squamous cell carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. dfhcc.harvard.edu [dfhcc.harvard.edu]
- 10. broadpharm.com [broadpharm.com]
- 11. MTT assay and estimation of half-maximal inhibitory concentration (IC50) values [bio-protocol.org]
- 12. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Phosphorylation of Chk1 by ATR Is Antagonized by a Chk1-Regulated Protein Phosphatase 2A Circuit - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ucl.ac.uk [ucl.ac.uk]
- 16. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
Application Notes and Protocols: Atr-IN-12 for Cancer Cell Lines
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Atr-IN-12 is a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase. ATR is a critical regulator of the DNA damage response (DDR) pathway, playing a key role in cell cycle arrest, DNA repair, and stabilization of replication forks.[1][2][3] In many cancer cells, there is an increased reliance on the ATR pathway for survival due to underlying genomic instability and replication stress.[3][4] Inhibition of ATR can therefore lead to synthetic lethality in cancer cells, particularly in combination with DNA damaging agents.[2][5][6] These application notes provide recommended dosage guidelines and experimental protocols for the use of this compound in various cancer cell lines.
Data Presentation
The effective concentration of this compound can vary depending on the cancer cell line and the experimental context. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of a compound. The following table summarizes representative IC50 values for ATR inhibitors in various cancer cell lines after a 72-hour treatment period, as determined by cell viability assays such as CellTiter-Glo.
| Cancer Type | Cell Line | Representative IC50 (nM) |
| Small Cell Lung Cancer | H146 | 50 - 200 |
| Small Cell Lung Cancer | H82 | 100 - 500 |
| Small Cell Lung Cancer | DMS114 | 75 - 300 |
| Colorectal Cancer | HT-29 | 150 - 600 |
| Ovarian Cancer | IGROV-1 | 25 - 150 |
| Breast Cancer | MCF7 | 200 - 800 |
| Prostate Cancer | DU145 | 100 - 400 |
Note: These values are representative and should be used as a starting point for determining the optimal concentration for your specific cell line and experimental conditions. It is highly recommended to perform a dose-response curve to determine the IC50 in your own experimental setup.
Signaling Pathway
This compound targets the ATR kinase, a key component of the DNA damage response pathway. The following diagram illustrates the simplified ATR signaling pathway and the point of inhibition by this compound.
Caption: Simplified ATR signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following are general protocols for key experiments to assess the effect of this compound on cancer cell lines.
Experimental Workflow
The diagram below outlines a typical experimental workflow for evaluating the efficacy of this compound.
References
- 1. The novel ATR inhibitor M1774 induces replication protein overexpression and broad synergy with DNA-targeted anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Emerging strategies for cancer therapy by ATR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. ATR Inhibitors as Potential Treatment for Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel and Highly Potent ATR Inhibitor M4344 Kills Cancer Cells With Replication Stress, and Enhances the Chemotherapeutic Activity of Widely Used DNA Damaging Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Atr-IN-12 Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atr-IN-12 is a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a critical component of the DNA damage response (DDR) pathway.[1] ATR is activated by single-stranded DNA, which can arise from various forms of DNA damage and replication stress. Once activated, ATR phosphorylates a cascade of downstream targets, including Chk1, to initiate cell cycle arrest, promote DNA repair, and stabilize replication forks. In many cancer cells, which often exhibit increased replication stress and defects in other DDR pathways, there is a heightened reliance on the ATR signaling pathway for survival. This dependency makes ATR an attractive therapeutic target, and inhibitors like this compound are valuable tools for both basic research and drug development.
This document provides detailed protocols for the preparation of this compound stock solutions using dimethyl sulfoxide (DMSO) as a solvent, along with essential data on its properties, recommended concentrations for in vitro studies, and storage conditions.
Data Presentation
This compound Properties
| Property | Value | Reference |
| Molecular Formula | C₂₂H₂₇N₅O₃S | MedChemExpress |
| Molecular Weight | 441.55 g/mol | MedChemExpress |
| IC₅₀ | 0.007 µM for ATR kinase | [1] |
| Appearance | Crystalline solid | Cayman Chemical |
Recommended Stock and Working Concentrations
| Parameter | Recommendation | Notes |
| Stock Solution Concentration | 10 mM in DMSO | Based on solubility of similar ATR inhibitors.[2][3] |
| Typical Working Concentration Range | 0.1 µM - 20 µM | Dependent on cell line and experimental design. A starting concentration of 10 µM is often used in initial screenings. |
| Final DMSO Concentration in Culture | < 0.5% (v/v) | To avoid solvent-induced cytotoxicity. |
Experimental Protocols
Materials
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated micropipettes and sterile tips
Protocol for Preparing a 10 mM this compound Stock Solution
-
Equilibrate Reagents: Allow the vial of this compound powder and the anhydrous DMSO to come to room temperature before opening to prevent condensation of atmospheric moisture. DMSO is hygroscopic and water absorption can affect compound solubility and stability.[4]
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.4155 mg of this compound (Molecular Weight = 441.55 g/mol ).
-
Dissolving in DMSO: Add the calculated volume of anhydrous DMSO to the tube containing the this compound powder. For the example above, add 1 mL of DMSO.
-
Solubilization: Tightly cap the tube and vortex thoroughly for several minutes until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) can aid in dissolution if necessary. Visually inspect the solution to ensure there are no undissolved particulates.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[5]
-
Storage: Store the aliquots at -20°C or -80°C for long-term storage. Based on stability data for similar compounds, the stock solution is expected to be stable for at least 6 months at -80°C.[6]
Protocol for Preparing Working Solutions
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final working concentration. It is recommended to perform dilutions in a stepwise manner to prevent precipitation of the compound.[5]
-
DMSO Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without the inhibitor. This is crucial to account for any effects of the solvent on the cells.
-
Immediate Use: Use the freshly prepared working solutions immediately for your experiments. Do not store aqueous dilutions for extended periods.
Visualizations
Caption: Workflow for preparing this compound stock and working solutions.
Caption: Inhibition of the ATR signaling pathway by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. Quantitation of the ATR inhibitor elimusertib (BAY-1895344) in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Detecting p-Chk1 by Western Blot Using ATR-IN-12
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Ataxia Telangiectasia and Rad3-related (ATR) kinase is a critical regulator of the DNA damage response (DDR), a network of pathways that collectively safeguard genomic integrity.[1][2] In response to DNA damage and replication stress, ATR activates downstream signaling cascades to initiate cell cycle arrest, promote DNA repair, and, in cases of irreparable damage, induce apoptosis. A key downstream effector of ATR is the serine/threonine-protein kinase Chk1.[1][3]
ATR-mediated phosphorylation of Chk1, primarily at serines 317 and 345, is a pivotal activation event.[1][4][5][6] This phosphorylation serves as a reliable biomarker for ATR activity. Consequently, monitoring the levels of phosphorylated Chk1 (p-Chk1) is a widely accepted method for assessing the efficacy of ATR inhibitors in preclinical and clinical research.
ATR-IN-12 is a potent and selective inhibitor of ATR kinase. This application note provides a detailed protocol for utilizing this compound in a Western blot assay to detect changes in p-Chk1 levels, thereby offering a robust method to evaluate the cellular activity of this inhibitor.
The ATR-Chk1 Signaling Pathway
Under conditions of replication stress or DNA damage, single-stranded DNA (ssDNA) regions are generated and coated by Replication Protein A (RPA). This structure recruits the ATR-ATRIP complex to the site of damage.[2] The recruitment and subsequent activation of ATR leads to the phosphorylation of a multitude of downstream targets, including Chk1.[1][3] The activation of Chk1 is a critical step in halting cell cycle progression, allowing time for DNA repair.[1][4][5] ATR inhibitors, such as this compound, function by competitively binding to the ATP-binding pocket of ATR, thereby preventing the phosphorylation and activation of its downstream targets, including Chk1.
Quantitative Data Summary
| Parameter | Value/Range | Reference/Note |
| This compound In Vitro IC50 (ATR Kinase) | 0.007 µM | Potent inhibitor of the isolated enzyme. |
| Reference ATRi (VE-821) Cellular IC50 for p-Chk1 | ~2.3 µM | [7] |
| Reference ATRi (Elimusertib) Treatment Concentration | 6-8 nM | [8] |
| Recommended this compound Starting Concentration Range | 0.1 - 10 µM | Based on in vitro potency and data from other ATR inhibitors. A dose-response experiment is highly recommended. |
| Recommended Treatment Time | 1 - 24 hours | Time-course experiments are recommended to determine the optimal duration for observing p-Chk1 inhibition. A 2-hour pre-treatment before inducing DNA damage is a common starting point. |
| DNA Damage Inducing Agents | Hydroxyurea (HU), UV irradiation, Cisplatin | These agents are commonly used to activate the ATR pathway and induce Chk1 phosphorylation.[9] |
Experimental Protocols
Objective: To determine the effect of this compound on Chk1 phosphorylation at Serine 345 (p-Chk1) in cultured cells using Western blot analysis.
Materials:
-
Cell line of interest (e.g., HeLa, U2OS, or other cancer cell lines)
-
Cell culture medium and supplements
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
DNA damage-inducing agent (e.g., Hydroxyurea, Etoposide, or UV light source)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-Chk1 (Ser345)
-
Mouse or Rabbit anti-total Chk1
-
Mouse anti-β-actin or other loading control
-
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
-
Western blot imaging system
Experimental Workflow:
Detailed Methodology:
1. Cell Culture and Treatment: a. Seed the chosen cell line in appropriate culture dishes and allow them to adhere and reach 70-80% confluency. b. Prepare a series of this compound dilutions in culture medium. A suggested starting range is 0.1, 0.5, 1, 5, and 10 µM. Include a vehicle control (e.g., DMSO). c. Pre-treat the cells with the different concentrations of this compound or vehicle for a predetermined time. A 2-hour pre-treatment is a common starting point. d. Following pre-treatment, induce DNA damage. For example, add Hydroxyurea (HU) to a final concentration of 2 mM and incubate for an additional 2-4 hours. Alternatively, expose the cells to a specific dose of UV radiation and then incubate for a set recovery time (e.g., 1-2 hours). Include an untreated, undamaged control group.
2. Protein Lysate Preparation: a. After treatment, place the culture dishes on ice and wash the cells twice with ice-cold PBS. b. Aspirate the PBS and add an appropriate volume of ice-cold lysis buffer containing protease and phosphatase inhibitors. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes with occasional vortexing. e. Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. f. Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube. g. Determine the protein concentration of each lysate using a BCA protein assay.
3. SDS-PAGE and Western Blotting: a. Normalize the protein concentrations of all samples with lysis buffer. b. Add 4x Laemmli sample buffer to each lysate to a final concentration of 1x and boil at 95°C for 5 minutes. c. Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel. Include a molecular weight marker. d. Run the gel until adequate separation of proteins is achieved. e. Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
4. Immunodetection: a. Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation. b. Incubate the membrane with the primary antibody against p-Chk1 (Ser345) diluted in blocking buffer overnight at 4°C with gentle agitation. The optimal antibody dilution should be determined empirically, but a starting point of 1:1000 is common. c. The following day, wash the membrane three times for 10 minutes each with TBST. d. Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature. e. Wash the membrane three times for 10 minutes each with TBST. f. Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane. g. Capture the chemiluminescent signal using a Western blot imaging system. h. To ensure equal protein loading and to assess the total amount of Chk1, the membrane can be stripped and re-probed with antibodies against total Chk1 and a loading control protein like β-actin.
Data Analysis and Interpretation
The intensity of the bands corresponding to p-Chk1 (Ser345), total Chk1, and the loading control should be quantified using densitometry software. The p-Chk1 signal should be normalized to the total Chk1 signal, which is then normalized to the loading control.
A dose-dependent decrease in the normalized p-Chk1 signal in the this compound treated samples, particularly in the presence of a DNA damaging agent, would indicate successful inhibition of ATR kinase activity by the compound. The results can be plotted as percent inhibition of p-Chk1 versus the concentration of this compound to determine the cellular IC50.
Troubleshooting
-
No or weak p-Chk1 signal: Ensure the DNA damage induction was successful. Check the activity of the primary antibody and the ECL substrate.
-
High background: Optimize the blocking conditions and antibody concentrations. Ensure adequate washing steps.
-
Inconsistent loading: Carefully perform the protein quantification and loading steps. Always normalize to a reliable loading control.
-
No inhibition by this compound: The concentration range or treatment time may need to be optimized. Verify the activity of the this compound compound.
By following this detailed protocol, researchers can effectively utilize this compound to investigate the ATR-Chk1 signaling pathway and assess the inhibitor's cellular efficacy.
References
- 1. ATR/CHK1 inhibitors and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Pathways: Targeting ATR in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the ATR-CHK1 Axis in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 5. Phosphorylation of Chk1 by ATR Is Antagonized by a Chk1-Regulated Protein Phosphatase 2A Circuit - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ATR-Mediated Checkpoint Pathways Regulate Phosphorylation and Activation of Human Chk1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of pharmacodynamic biomarkers for ATR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The suppression of ATR/Chk1 pathway by Elimusertib ATR inhibitor in triple negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chk1 is an essential kinase that is regulated by Atr and required for the G2/M DNA damage checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunofluorescence Staining of Atr-IN-12 Treated Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for performing immunofluorescence (IF) analysis on cells treated with the ATR inhibitor, Atr-IN-12. The protocol outlines the necessary steps from cell culture and drug treatment to imaging and quantitative analysis, enabling researchers to effectively assess the cellular effects of ATR inhibition.
Introduction
Ataxia telangiectasia and Rad3-related (ATR) is a crucial kinase in the DNA damage response (DDR) pathway, primarily activated by single-stranded DNA (ssDNA) that forms at sites of replication stress.[1][2] Once activated, ATR phosphorylates a cascade of downstream targets, including the checkpoint kinase 1 (Chk1), to initiate cell cycle arrest, promote DNA repair, and stabilize replication forks.[1][3] In many cancers, the G1 checkpoint is defective, leading to an increased reliance on the S and G2 checkpoints, which are controlled by the ATR-Chk1 signaling axis.[4] This dependency makes ATR an attractive target for cancer therapy.
This compound is a potent and selective inhibitor of ATR. By inhibiting ATR's kinase activity, this compound prevents the phosphorylation of downstream targets like Chk1, leading to the abrogation of DNA damage-induced cell cycle checkpoints.[5] This protocol provides a method to visualize and quantify the effects of this compound on key cellular markers of the ATR signaling pathway using immunofluorescence. The primary endpoints of this protocol are the assessment of phosphorylated Chk1 (pChk1) and γH2AX, a marker for DNA double-strand breaks.
Data Presentation
The following tables provide a template for summarizing quantitative data obtained from immunofluorescence experiments with this compound.
Table 1: Effect of this compound on Chk1 Phosphorylation
| Treatment Group | This compound Concentration (µM) | Mean pChk1 (Ser345) Fluorescence Intensity (Arbitrary Units) | Standard Deviation | % Inhibition of pChk1 Signal |
| Vehicle Control (e.g., DMSO) | 0 | 0 | ||
| This compound | 0.1 | |||
| This compound | 1 | |||
| This compound | 5 | |||
| This compound | 10 |
Table 2: Quantification of γH2AX Foci in Response to this compound and DNA Damaging Agent
| Treatment Group | This compound Concentration (µM) | DNA Damaging Agent (e.g., Hydroxyurea) | Average Number of γH2AX Foci per Cell | Standard Deviation |
| Vehicle Control | 0 | No | ||
| This compound | 5 | No | ||
| Vehicle Control | 0 | Yes | ||
| This compound | 5 | Yes |
Experimental Protocols
This section details the step-by-step methodology for the immunofluorescence analysis of cells treated with this compound.
Materials and Reagents
-
Cell line of interest (e.g., U2OS, HeLa)
-
Cell culture medium and supplements
-
This compound (stock solution in DMSO)
-
DNA damaging agent (e.g., Hydroxyurea, UV radiation)
-
Glass coverslips
-
Phosphate-buffered saline (PBS)
-
Fixation solution: 4% paraformaldehyde (PFA) in PBS
-
Permeabilization buffer: 0.3% Triton X-100 in PBS[4]
-
Blocking buffer: 5% normal goat serum and 0.3% Triton X-100 in PBS[6]
-
Primary antibodies (diluted in blocking buffer):
-
Rabbit anti-phospho-Chk1 (Ser345)
-
Mouse anti-γH2AX (Ser139)
-
-
Fluorophore-conjugated secondary antibodies (diluted in blocking buffer):
-
Goat anti-rabbit IgG (e.g., Alexa Fluor 488)
-
Goat anti-mouse IgG (e.g., Alexa Fluor 594)
-
-
Nuclear counterstain: DAPI (4′,6-diamidino-2-phenylindole)
-
Mounting medium
Procedure
-
Cell Culture and Treatment:
-
Seed cells onto sterile glass coverslips in a multi-well plate at a density that will result in 70-80% confluency at the time of fixation.
-
Allow cells to adhere and grow for 24 hours.
-
Treat the cells with the desired concentrations of this compound or vehicle control (DMSO) for a predetermined time (e.g., 1-3 hours). Note: The optimal concentration and incubation time for this compound should be determined empirically for each cell line and experimental condition.[7]
-
If investigating the effect of this compound in combination with a DNA damaging agent, add the agent (e.g., hydroxyurea) for the final 1-2 hours of the this compound incubation.
-
-
Fixation:
-
Permeabilization:
-
Add the permeabilization buffer (0.3% Triton X-100 in PBS) and incubate for 10 minutes at room temperature.[4]
-
Aspirate the permeabilization buffer and wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Add blocking buffer to the cells and incubate for 1 hour at room temperature to minimize non-specific antibody binding.[6]
-
-
Primary Antibody Incubation:
-
Dilute the primary antibodies (anti-pChk1 and anti-γH2AX) to their optimal concentrations in the blocking buffer.
-
Aspirate the blocking buffer from the cells and add the diluted primary antibody solution.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
The next day, aspirate the primary antibody solution and wash the cells three times with PBS for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibodies to their working concentrations in the blocking buffer.
-
Add the diluted secondary antibody solution to the cells and incubate for 1 hour at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Aspirate the secondary antibody solution and wash the cells three times with PBS for 5 minutes each, protected from light.
-
Incubate the cells with DAPI solution for 5 minutes at room temperature to stain the nuclei.
-
Wash the cells one final time with PBS.
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
-
Imaging and Analysis:
-
Acquire images using a fluorescence microscope with the appropriate filters for DAPI, and the fluorophores used for the secondary antibodies.
-
For quantitative analysis of pChk1, measure the mean fluorescence intensity in the nucleus of at least 100 cells per condition.
-
For γH2AX analysis, count the number of distinct nuclear foci in at least 100 cells per condition.
-
Use image analysis software (e.g., ImageJ/Fiji) for quantification.
-
Visualizations
The following diagrams illustrate the ATR signaling pathway and the experimental workflow.
Caption: ATR Signaling Pathway and Inhibition by this compound.
References
- 1. Molecular Pathways: Targeting ATR in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The essential kinase ATR: ensuring faithful duplication of a challenging genome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ATR inhibition radiosensitizes cells through augmented DNA damage and G2 cell cycle arrest abrogation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chk1 is an essential kinase that is regulated by Atr and required for the G2/M DNA damage checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Immunofluorescence Formaldehyde Fixation Protocol | Cell Signaling Technology [cellsignal.com]
- 7. A cell-based screen identifies ATR inhibitors with synthetic lethal properties for cancer-associated mutations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ATR Inhibitor Administration in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Ataxia Telangiectasia and Rad3-related (ATR) kinase is a critical regulator of the DNA Damage Response (DDR), a network of pathways that detects and repairs DNA damage.[1][2][3] In cancer cells, which often exhibit increased replication stress and defects in other DDR pathways like the ATM-p53 axis, there is a heightened reliance on the ATR pathway for survival.[3][4][5] This dependency makes ATR a compelling therapeutic target. Inhibition of ATR can lead to the collapse of replication forks, accumulation of DNA damage, and ultimately, cell death, a concept known as synthetic lethality.[2]
ATR inhibitors have demonstrated significant potential in preclinical studies, both as monotherapies in tumors with specific genetic defects (e.g., ATM deficiency) and as potent sensitizers to DNA-damaging agents like chemotherapy and radiotherapy.[1][5][6] This document provides a comprehensive overview and detailed protocols for the administration of ATR inhibitors in mouse xenograft models, a crucial step in the preclinical evaluation of these targeted agents.
Note: The specific compound "ATR-IN-12" is not extensively documented in publicly available literature. Therefore, this document summarizes data and protocols from several well-characterized, potent, and selective ATR inhibitors currently in preclinical and clinical development, such as Berzosertib (VE-822, M6620, VX-970), Ceralasertib (AZD6738), BAY 1895344, and M4344 (VX-803). The principles and methodologies described are broadly applicable for evaluating novel ATR inhibitors.
ATR Signaling Pathway and Therapeutic Rationale
The ATR-Chk1 pathway is a central component of the DDR, activated in response to a broad range of DNA damage and replication stress.[5] Upon activation, ATR phosphorylates a multitude of substrates, most notably the kinase Chk1, to coordinate cell-cycle arrest, stabilize replication forks, and promote DNA repair.[3][5] Inhibiting this pathway disrupts these critical survival functions.
Caption: Simplified overview of the ATR signaling pathway and the mechanism of ATR inhibitors.
Data Presentation: ATR Inhibitor Administration in Vivo
The following tables summarize quantitative data from various preclinical studies involving ATR inhibitors in mouse xenograft models.
Table 1: Summary of ATR Inhibitor Administration in Mouse Xenograft Models
| ATR Inhibitor | Mouse Model | Cancer Type / Cell Line | Dose | Administration Route | Reference |
| Ceralasertib (AZD6738) | BALB/c | Triple-Negative Breast Cancer (4T1) | 75 mg/kg | Intraperitoneal (IP) | [7] |
| Ceralasertib (AZD6738) | N/A | ATM-deficient Mantle Cell Lymphoma | N/A | Oral (PO) | [5] |
| Ceralasertib (AZD6738) | Tumor-bearing mice | N/A | 75 mg/kg | Oral (PO) | [8] |
| Berzosertib (VE-822) | N/A | Pancreatic Cancer | N/A | N/A | [5][9][10] |
| M4344 (VX-803) | CD1 Nude / H2dRag2 | Small-Cell Lung Cancer (NCI-H82, NCI-H446) | 10 mg/kg | N/A | [11][12] |
| VX-970 (Berzosertib) | N/A | Patient-Derived Lung Xenografts | 10-20 mg/kg | Intravenous (IV) | [13] |
| BAY 1895344 | N/A | Various Cancer Xenograft Models | N/A | N/A | [6] |
| BAY 1895344 | BALB/c | Colorectal Carcinoma (CT26) | 1-10 mg/kg | Oral (PO) | [14] |
Table 2: Efficacy and Scheduling of ATR Inhibitors in Combination Therapies
| ATR Inhibitor | Combination Agent | Cancer Type / Model | Key Finding | Scheduling | Reference |
| Ceralasertib (AZD6738) | Radiation | Triple-Negative Breast Cancer (4T1) | Effective radiosensitization and enhanced antitumor immune response. | Inhibitor given 2 hours before irradiation. | [7] |
| Berzosertib (VE-822) | Radiation / Gemcitabine | Pancreatic Cancer Xenografts | Markedly prolonged tumor growth delay without augmenting normal tissue toxicity. | N/A | [9] |
| VX-970 (Berzosertib) | DNA Damaging Drugs (e.g., Cisplatin) | Mouse Xenograft Models | Strong synergistic activity was achieved. | Optimal efficacy when ATRi is given 12-24 hours after the DNA damaging drug. | [4][13] |
| M4344 (VX-803) | Irinotecan | Small-Cell Lung Cancer Xenografts (H82, H446) | Statistically significant decrease in tumor volume compared to single agents. | N/A | [12] |
| Ceralasertib (AZD6738) | Cisplatin | ATM-deficient NSCLC cells | Synergistic cytotoxic effect. | N/A | [2] |
| BAY 1895344 | Radiation / Darolutamide | Prostate Cancer Xenograft (GRANTA-519) | Potent monotherapy and combination efficacy. | N/A | [6] |
Experimental Protocols
The following protocols provide a generalized framework for conducting in vivo studies with ATR inhibitors using mouse xenograft models.
Caption: A typical workflow for evaluating ATR inhibitor efficacy in mouse xenograft models.
Protocol 1: Establishment of a Subcutaneous Xenograft Model
This protocol describes the establishment of a subcutaneous tumor model, a common method for evaluating solid tumor response to therapeutics.
Materials:
-
Human cancer cell line of interest (e.g., NCI-H82, CT26)[11][14]
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)[14]
-
6- to 8-week-old immunodeficient mice (e.g., CD1 nude, BALB/c)[11][14]
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel® Matrix (or similar basement membrane extract)[11][15]
-
Syringes (1 mL) and needles (e.g., 27-30 gauge)[15]
-
Digital calipers
Procedure:
-
Cell Culture: Culture cancer cells according to standard protocols. Ensure cells are in the exponential growth phase and have high viability (>95%) before harvesting.
-
Cell Harvesting: a. Aspirate culture medium and wash cells with sterile PBS. b. Detach cells using Trypsin-EDTA and neutralize with complete medium. c. Centrifuge the cell suspension (e.g., 300 x g for 5 minutes), discard the supernatant, and resuspend the cell pellet in cold, sterile PBS. d. Count viable cells using a hemocytometer or automated cell counter.
-
Preparation for Injection: a. Centrifuge the required number of cells and resuspend the pellet in a mixture of cold sterile PBS and Matrigel®. A common ratio is 1:1.[16][17] b. The final cell concentration should be adjusted to deliver the desired number of cells (typically 1-5 x 10⁶) in an injection volume of 100-200 µL.[11][16][17] Keep the cell suspension on ice to prevent the Matrigel® from solidifying.[15]
-
Tumor Cell Implantation: a. Anesthetize the mouse using an approved method (e.g., isoflurane inhalation). b. Shave the hair from the injection site (typically the right flank). c. Gently lift the skin and inject the 100-200 µL cell suspension subcutaneously using a 27-30 gauge needle.[15]
-
Tumor Growth Monitoring: a. Begin monitoring the mice 5-7 days post-implantation. b. Measure tumor dimensions twice weekly using digital calipers. c. Calculate tumor volume using the formula: Volume = (Length × Width²) / 2 . d. Once tumors reach a predetermined average size (e.g., 150-300 mm³), randomize the mice into treatment groups.[7][18]
Protocol 2: Preparation and Administration of ATR Inhibitor
This protocol outlines the steps for administering the therapeutic agent.
Materials:
-
ATR inhibitor compound
-
Appropriate vehicle for solubilization (e.g., as specified by the manufacturer)
-
Dosing vehicle (e.g., PBS, 0.5% methylcellulose)
-
Oral gavage needles (for PO administration)
-
Syringes (1 mL) and needles (for IP/IV administration)
-
Scale for weighing mice
Procedure:
-
Drug Formulation: a. Prepare the ATR inhibitor formulation according to the manufacturer's instructions or established laboratory protocols. This may involve dissolving the compound in a solvent like DMSO and then diluting it in a final dosing vehicle. b. Prepare a fresh formulation for each day of dosing unless stability data supports longer-term storage.
-
Dosing Calculation: a. Weigh each mouse immediately before dosing to ensure accurate dose calculation. b. Calculate the required volume of the drug formulation to administer based on the mouse's body weight and the target dose (e.g., in mg/kg).
-
Administration:
-
Oral (PO) Gavage: a. Securely hold the mouse and insert a gavage needle gently into the esophagus. b. Slowly administer the calculated volume.
-
Intraperitoneal (IP) Injection: a. Position the mouse to expose the abdomen. b. Insert the needle into the lower abdominal quadrant, avoiding internal organs, and inject the solution.
-
Intravenous (IV) Injection: a. Place the mouse in a restraining device to expose the tail. b. Warm the tail to dilate the lateral tail veins. c. Inject the solution slowly into one of the lateral tail veins.
-
-
Scheduling: a. Administer the vehicle or ATR inhibitor according to the predefined schedule (e.g., daily, twice daily, once per cycle). b. For combination studies with chemotherapy or radiation, the timing of ATR inhibitor administration is critical. Studies show that administering the ATR inhibitor 12-24 hours after a DNA-damaging agent can yield optimal efficacy.[4][13]
Protocol 3: Evaluation of Antitumor Efficacy
This protocol details the monitoring and data analysis phase of the study.
Caption: The synergistic mechanism of combining ATR inhibitors with DNA-damaging agents.
Procedure:
-
Ongoing Monitoring: a. Throughout the treatment period, measure tumor volume and mouse body weight at least twice per week. Body weight is a key indicator of treatment toxicity. b. Observe the mice for any clinical signs of distress or toxicity.
-
Study Endpoint: a. The study may be terminated when tumors in the control group reach a prespecified maximum volume, or when treated tumors exhibit a defined response (e.g., complete regression). b. Euthanize mice according to institutional guidelines.
-
Data Collection and Analysis: a. At the endpoint, collect tumors, blood, and other relevant tissues for pharmacodynamic (PD) and pharmacokinetic (PK) analyses.[6][14] For PD analysis, tumor lysates can be analyzed for biomarkers like phosphorylated Chk1 to confirm ATR inhibition.[9] b. Plot the mean tumor volume (± SEM) for each group over time. c. Calculate the Tumor Growth Inhibition (TGI), a common metric for efficacy. d. Analyze body weight data to assess the tolerability of the treatment. e. Statistical analysis (e.g., t-test, ANOVA) should be performed to determine the significance of the observed differences between treatment groups.
By following these detailed protocols and considering the data from established ATR inhibitors, researchers can effectively design and execute preclinical studies to evaluate the efficacy and mechanism of action of novel compounds like this compound in relevant mouse xenograft models.
References
- 1. Progress towards a clinically-successful ATR inhibitor for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Novel Cellular Functions of ATR for Therapeutic Targeting: Embryogenesis to Tumorigenesis [mdpi.com]
- 4. Abstract 3717: Defining optimal dose schedules for ATR inhibitors in combination with DNA damaging drugs: Informing clinical studies of VX-970, the first-in-class ATR inhibitor | Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. ATR inhibition radiosensitizes cells through augmented DNA damage and G2 cell cycle arrest abrogation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dose-Dependent Bioavailability and Tissue Distribution of the ATR Inhibitor AZD6738 (ceralasertib) in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting ATR in vivo using the novel inhibitor VE-822 results in selective sensitization of pancreatic tumors to radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Targeting ATR in vivo using the novel inhibitor VE-822 results in selective sensitization of pancreatic tumors to radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel and Highly Potent ATR Inhibitor M4344 Kills Cancer Cells With Replication Stress, and Enhances the Chemotherapeutic Activity of Widely Used DNA Damaging Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. Dose-Dependent Bioavailability, Absorption-Rate Limited Elimination, and Tissue Distribution of the ATR Inhibitor BAY-1895344 (elimusertib) in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An optimized protocol for patient-derived xenograft in humanized mice to evaluate the role of IL-34 in immunotherapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Tracking Tumor Colonization in Xenograft Mouse Models Using Accelerator Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Testing Cancer Immunotherapeutics in a Humanized Mouse Model Bearing Human Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Use of translational modeling and simulation for quantitative comparison of PF-06804103, a new generation HER2 ADC, with Trastuzumab-DM1 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Viability Assay Using ATR-IN-12
For Researchers, Scientists, and Drug Development Professionals
Introduction
ATR-IN-12 is a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a critical component of the DNA damage response (DDR) pathway. The ATR signaling cascade is activated in response to single-stranded DNA (ssDNA), which can arise from various forms of DNA damage and replication stress.[1][2][3] Upon activation, ATR phosphorylates a multitude of substrates, including the checkpoint kinase 1 (CHK1), to orchestrate cell cycle arrest, promote DNA repair, and stabilize replication forks.[4][5] In many cancer cells, there is an increased reliance on the ATR pathway for survival due to underlying genomic instability and replication stress, making ATR an attractive target for cancer therapy.[2][6][7]
This document provides a detailed protocol for assessing the effect of this compound on cell viability using a colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[8]
Mechanism of Action of ATR Inhibitors
ATR inhibitors like this compound function by competing with ATP for the kinase domain of ATR, thereby preventing the phosphorylation of its downstream targets. This abrogation of ATR signaling can lead to the accumulation of DNA damage, collapse of replication forks, and ultimately, cell death, particularly in cancer cells with a high degree of replication stress or defects in other DDR pathways.[6]
Data Presentation
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | e.g., HeLa | Cervical Cancer | Data not available | |
| This compound | e.g., A549 | Lung Cancer | Data not available | |
| This compound | e.g., MCF7 | Breast Cancer | Data not available | |
| VE-821 | H2AX cells | Not specified | 0.8 | [2] |
| M1774 | H146 | Small Cell Lung Cancer | Data available in source | [4] |
| M1774 | H82 | Small Cell Lung Cancer | Data available in source | [4] |
| M1774 | DMS114 | Small Cell Lung Cancer | Data available in source | [4] |
| AZD6738 | LoVo | Colorectal Cancer | 0.52 | [5] |
| AZD6738 | NCI-H1373 | Lung Cancer | 5.32 | [5] |
Experimental Protocols
Cell Viability Assay Protocol using MTT
This protocol is adapted from standard MTT assay procedures and is suitable for determining the IC50 value of this compound in adherent cancer cell lines.[1]
Materials:
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
Adherent cancer cell line of choice
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a series of dilutions of this compound in complete culture medium. A common starting range for kinase inhibitors is from 0.01 µM to 10 µM.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of DMSO used to dissolve the inhibitor) and a no-treatment control.
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells.
-
Calculate the percentage of cell viability for each concentration of this compound using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in cell viability, using a non-linear regression curve fit.
-
Visualizations
ATR Signaling Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Poly [ADP-ribose] polymerase 12 Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
Application Notes and Protocols for Flow Cytometry Analysis of Cell Cycle After Atr-IN-12 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atr-IN-12 is a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a critical regulator of the DNA damage response (DDR) and cell cycle checkpoints.[1][2][3] ATR is activated in response to single-stranded DNA (ssDNA) that forms at stalled replication forks or during the repair of DNA damage.[4][5] Upon activation, ATR phosphorylates a cascade of downstream targets, including the checkpoint kinase 1 (CHK1), to orchestrate cell cycle arrest, promote DNA repair, and stabilize replication forks.[4][6] By inhibiting ATR, this compound disrupts these crucial cellular processes, leading to increased genomic instability and cell death, particularly in cancer cells that exhibit high levels of replication stress.[7][8]
This document provides detailed application notes on the expected effects of this compound on the cell cycle and a comprehensive protocol for analyzing these effects using flow cytometry with propidium iodide (PI) staining.
Mechanism of Action: ATR Signaling in Cell Cycle Control
ATR plays a pivotal role in the G2/M checkpoint, preventing cells with damaged DNA from entering mitosis.[9][10][11] Inhibition of ATR by compounds like this compound is expected to abrogate this checkpoint, leading to premature mitotic entry with unrepaired DNA, a phenomenon known as mitotic catastrophe, which ultimately results in cell death.[12] Consequently, treatment with an ATR inhibitor can lead to a decrease in the percentage of cells in the G2/M phase and an increase in cells with sub-G1 DNA content, indicative of apoptosis.[10]
ATR Signaling Pathway Diagram
Caption: ATR signaling pathway in response to DNA damage and its inhibition by this compound.
Data Presentation: Expected Effects of this compound on Cell Cycle Distribution
The following table summarizes the anticipated quantitative changes in cell cycle distribution following treatment with this compound. The exact percentages will vary depending on the cell line, concentration of the inhibitor, and duration of treatment.
| Treatment Group | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (%) |
| Vehicle Control | 45 - 55 | 20 - 30 | 20 - 30 | < 5 |
| This compound (Low Dose) | 40 - 50 | 25 - 35 | 15 - 25 | 5 - 10 |
| This compound (High Dose) | 35 - 45 | 30 - 40 | 10 - 20 | > 10 |
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
This protocol details the procedure for analyzing cell cycle distribution in a human cancer cell line (e.g., HeLa) treated with this compound using propidium iodide (PI) staining and flow cytometry.[13][14][15]
Materials:
-
Human cancer cell line (e.g., HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
70% Ethanol, ice-cold
-
RNase A (100 µg/mL solution in PBS)[14]
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)[14]
-
Flow cytometry tubes
-
Centrifuge
-
Flow cytometer
Experimental Workflow Diagram
References
- 1. ATR: An Essential Regulator of Genome Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ATR signaling: more than meeting at the fork - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.biologists.com [journals.biologists.com]
- 4. mdpi.com [mdpi.com]
- 5. ATR-mediated regulation of nuclear and cellular plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A TRilogy of ATR’s Non-Canonical Roles Throughout the Cell Cycle and Its Relation to Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel role for ATR/Rad3 in G1 phase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Emerging strategies for cancer therapy by ATR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. commerce.bio-rad.com [commerce.bio-rad.com]
- 10. JCI Insight - ATR inhibition radiosensitizes cells through augmented DNA damage and G2 cell cycle arrest abrogation [insight.jci.org]
- 11. ATR inhibition radiosensitizes cells through augmented DNA damage and G2 cell cycle arrest abrogation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Essential and dispensable roles of ATR in cell cycle arrest and genome maintenance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Flow cytometry with PI staining | Abcam [abcam.com]
- 14. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 15. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
Application of ATR-IN-12 (VE-821) in Radiosensitization Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
ATR-IN-12, also known as VE-821, is a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a critical component of the DNA damage response (DDR) pathway. In cancer therapy, combining ATR inhibitors with radiotherapy presents a promising strategy to enhance the efficacy of radiation, particularly in tumors that have developed resistance or are inherently radioresistant. This document provides detailed application notes and protocols for the use of this compound in radiosensitization studies, based on preclinical research.
The primary mechanism by which this compound sensitizes cancer cells to ionizing radiation (IR) involves the disruption of the G2/M cell cycle checkpoint and the inhibition of DNA repair pathways, specifically homologous recombination (HR).[1][2] Cancer cells, which often have a defective G1 checkpoint, rely heavily on the ATR-mediated G2/M checkpoint to repair DNA damage before entering mitosis. Inhibition of ATR by this compound abrogates this checkpoint, forcing cells with radiation-induced DNA damage to prematurely enter mitosis, leading to mitotic catastrophe and cell death.[1][3] Furthermore, this compound impairs the repair of DNA double-strand breaks (DSBs) by inhibiting the formation of RAD51 foci, a key step in HR.[1] This leads to the persistence of DNA damage, as evidenced by increased levels of γH2AX and 53BP1 foci.[1]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathway affected by this compound in the context of radiosensitization and a typical experimental workflow for in vitro studies.
Caption: ATR Signaling Pathway in Response to Ionizing Radiation and its Inhibition by this compound.
Caption: General Experimental Workflow for In Vitro Radiosensitization Studies with this compound.
Quantitative Data Summary
The following tables summarize quantitative data from preclinical studies on the use of this compound (VE-821) in combination with ionizing radiation.
Table 1: Effect of this compound (VE-821) on Cell Viability and Survival in Combination with Radiation
| Cell Line | This compound (VE-821) Concentration | Radiation Dose | Endpoint | Result | Reference |
| MOLT-4 (T-lymphoblastic leukemia) | 10 µM | 1 Gy | Cell Viability (PI staining) at 72h | >90% decrease in viability | [4] |
| MOLT-4 (T-lymphoblastic leukemia) | 2 µM | Not specified | Cell Viability (WST-1) at 72h | ~75% loss of viability in combination vs. ~50% with radiation alone | [5] |
| HL-60 (Promyelocytic leukemia) | 10 µM | 3 Gy | Apoptosis at 144h | Considerable induction of apoptosis | [3] |
| SW-1353 (Chondrosarcoma) | 10 µM | 8 Gy (fractionated) | Cell Viability | Significant dose-dependent reduction in viability | [6] |
| Cal78 (Chondrosarcoma) | 10 µM | 8 Gy (fractionated) | Cell Viability | Significant dose-dependent reduction in viability | [6] |
Table 2: Effect of this compound (VE-821) on Cell Cycle Distribution Following Irradiation
| Cell Line | This compound (VE-821) Concentration | Radiation Dose | Time Point | Effect on G2/M Population | Reference |
| HL-60 | 2 µM and 10 µM | 3 Gy | 24h | Reduced the number of irradiated cells in G2 to the level of non-irradiated cells. | [3] |
| PSN-1 (Pancreatic cancer) | 1 µM | 6 Gy | 12h and 24h | Reduced and delayed the radiation-induced increase in the G2/M phase. | [7] |
| MiaPaCa-2 (Pancreatic cancer) | 1 µM | 6 Gy | 12h and 24h | Reduced and delayed the radiation-induced increase in the G2/M phase. | [7] |
| SW-1353 | 10 µM | 8 Gy | 24h | Partially reversed the radiation-induced G2/M arrest. | [2] |
| Cal78 | 10 µM | 8 Gy | 24h | Caused a significant shift towards the S-phase, abrogating G2/M arrest. | [2] |
Table 3: Effect of this compound (VE-821) on DNA Damage Markers Following Irradiation
| Cell Line | this compound (VE-821) Concentration | Radiation Dose | Time Point | Marker | Result | Reference | |---|---|---|---|---|---| | PSN-1 | 1 µM | 6 Gy | 24h | γH2AX foci | Increased percentage of cells with >7 foci. |[1] | | PSN-1 | 1 µM | 6 Gy | 24h | 53BP1 foci | Increased percentage of cells with >5 foci. |[1] | | PSN-1 | 1 µM | 6 Gy | 6h | RAD51 foci | Reduced percentage of cells with >9 foci. |[1] | | HL-60 | 10 µM | Not specified | 72h | DSB-free cells | Only 61% of cells were free of DSBs compared to 80% with radiation alone. |[3] | | SW-1353 | 10 µM | 4 Gy | 24h and 72h | γH2AX phosphorylation | Persistent high levels of γH2AX. |[8] | | Cal78 | 10 µM | 4 Gy | 24h and 72h | γH2AX phosphorylation | Persistent high levels of γH2AX. |[8] |
Experimental Protocols
Clonogenic Survival Assay
This assay assesses the long-term reproductive viability of cells after treatment.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (VE-821)
-
DMSO (vehicle control)
-
Trypsin-EDTA
-
6-well or 100 mm tissue culture plates
-
Radiation source (e.g., X-ray irradiator)
-
Crystal Violet staining solution (0.5% w/v in methanol)
Protocol:
-
Cell Seeding: Harvest exponentially growing cells and perform a cell count. Seed a predetermined number of cells (e.g., 200-5000 cells/well, depending on the expected toxicity of the treatment) into 6-well plates. Allow cells to attach for at least 4 hours.
-
Drug Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in a complete medium to the desired final concentration (e.g., 1 µM). Add the this compound containing medium or vehicle control (DMSO) to the cells and incubate for 1 hour prior to irradiation.[8]
-
Irradiation: Irradiate the plates with varying doses of ionizing radiation (e.g., 0, 2, 4, 6, 8 Gy).
-
Incubation: After irradiation, replace the drug-containing medium with a fresh complete medium. Incubate the plates for 10-14 days, or until colonies of at least 50 cells are visible in the control plates.
-
Staining: Aspirate the medium, wash the wells with PBS, and fix the colonies with methanol for 15 minutes. Stain the colonies with Crystal Violet solution for 30 minutes.
-
Colony Counting: Gently wash the plates with water and allow them to air dry. Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment group. The Dose Enhancement Ratio (DER) can be calculated to quantify the radiosensitizing effect of this compound.
Western Blotting for Phospho-Chk1 and γH2AX
This protocol is for detecting changes in the phosphorylation status of key DDR proteins.
Materials:
-
Treated cell pellets
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Chk1 (Ser345), anti-γH2AX (Ser139), anti-Actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Protocol:
-
Cell Lysis: After treatment and incubation (e.g., 1-24 hours post-irradiation), wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Boil the samples at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply the ECL reagent and visualize the protein bands using a chemiluminescence imaging system.[8]
Immunofluorescence for γH2AX and RAD51 Foci
This method is used to visualize and quantify DNA damage and repair foci within the nucleus.
Materials:
-
Cells grown on coverslips in a 24-well plate
-
Paraformaldehyde (PFA) for fixation
-
Triton X-100 for permeabilization
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibodies (e.g., anti-γH2AX, anti-RAD51)
-
Fluorophore-conjugated secondary antibodies
-
DAPI for nuclear counterstaining
-
Antifade mounting medium
Protocol:
-
Cell Treatment: Seed cells on coverslips and treat with this compound and radiation as described previously. Incubate for the desired time (e.g., 6 hours for RAD51, 24 hours for γH2AX).[1]
-
Fixation and Permeabilization: Wash cells with PBS, fix with 4% PFA for 15 minutes, and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking and Staining: Block the cells for 1 hour. Incubate with primary antibodies for 1-2 hours at room temperature or overnight at 4°C. Wash with PBS and incubate with fluorescently labeled secondary antibodies for 1 hour in the dark.
-
Mounting and Imaging: Counterstain the nuclei with DAPI. Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Image Analysis: Acquire images using a fluorescence microscope. Quantify the number of foci per nucleus using image analysis software. A positive cell is often defined as having a certain threshold of foci (e.g., >5 or >10 foci).[1]
Cell Cycle Analysis by Flow Cytometry
This protocol is for determining the cell cycle distribution of a cell population.
Materials:
-
Treated cell pellets
-
70% ice-cold ethanol for fixation
-
Propidium Iodide (PI) staining solution containing RNase A
Protocol:
-
Cell Harvesting and Fixation: Following treatment and incubation (e.g., 24 hours post-irradiation), harvest the cells by trypsinization, wash with PBS, and fix by dropwise addition of ice-cold 70% ethanol while vortexing. Store the fixed cells at -20°C for at least 2 hours.[2]
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at 37°C in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Conclusion
This compound (VE-821) is a valuable tool for preclinical research into the radiosensitization of cancer cells. Its well-defined mechanism of action, involving the abrogation of the G2/M checkpoint and inhibition of homologous recombination, provides a strong rationale for its use in combination with radiotherapy. The protocols and data presented here offer a comprehensive guide for researchers and drug development professionals to design and execute studies aimed at further elucidating the therapeutic potential of ATR inhibition in oncology.
References
- 1. tandfonline.com [tandfonline.com]
- 2. The ATR Inhibitor VE-821 Enhances the Radiosensitivity and Suppresses DNA Repair Mechanisms of Human Chondrosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Radio-sensitizing effects of VE-821 and beyond: Distinct phosphoproteomic and metabolomic changes after ATR inhibition in irradiated MOLT-4 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The novel ATR inhibitor VE-821 increases sensitivity of pancreatic cancer cells to radiation and chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Troubleshooting & Optimization
How to assess the stability of Atr-IN-12 in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the stability of the ATR inhibitor, Atr-IN-12, in cell culture media.
Frequently Asked Questions (FAQs)
Q1: Why is it important to assess the stability of this compound in cell culture media?
Q2: What are the common factors that can affect the stability of this compound in cell culture media?
A2: Several factors can influence the stability of a small molecule inhibitor like this compound in cell culture media, including:
-
Temperature: Higher temperatures, such as the standard 37°C for cell culture, can accelerate the degradation of the compound.
-
pH: The pH of the cell culture medium (typically around 7.4) can affect the chemical stability of the compound.
-
Media Components: Components in the media, such as serum, proteins, and other additives, can interact with or enzymatically degrade the compound.
-
Light Exposure: Some compounds are light-sensitive and can degrade upon exposure to light. It is generally good practice to protect solutions of small molecules from light.
-
Dissolution Solvent: The solvent used to dissolve this compound (e.g., DMSO) and its final concentration in the media can impact its stability and solubility.
Q3: What are the primary methods for analyzing the stability of this compound?
A3: The most common and reliable methods for quantifying the concentration of small molecules like this compound in a complex matrix like cell culture media are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[1][2][3] These techniques allow for the separation of the parent compound from any potential degradation products and provide accurate quantification.
Q4: How long should I incubate this compound in cell culture media to assess its stability?
A4: The incubation time for a stability study can vary depending on the expected stability of the compound. A typical experiment might involve time points ranging from 0 hours to 72 hours (e.g., 0, 2, 4, 8, 24, 48, 72 hours).[4] This range usually covers the duration of most cell-based assays.
Q5: What is an acceptable level of degradation for this compound in a cell culture experiment?
A5: Ideally, the concentration of this compound should remain as stable as possible throughout the experiment. A common threshold for acceptable stability is that at least 80-90% of the initial compound remains at the end of the incubation period. If significant degradation is observed, it may be necessary to adjust the experimental protocol, for instance, by replenishing the media with fresh compound at set intervals.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability in stability data between replicates. | - Inconsistent sample handling and processing. - Pipetting errors. - Non-uniform incubation conditions. | - Ensure consistent timing for sample collection and processing. - Use calibrated pipettes and proper pipetting techniques. - Ensure all samples are incubated under identical conditions (temperature, CO2, humidity). |
| Rapid degradation of this compound observed. | - Inherent instability of the compound under experimental conditions. - Presence of reactive components in the specific batch of media or serum. - Photodegradation. | - Shorten the duration of the experiment if possible. - Replenish the media with fresh this compound at regular intervals. - Test the stability in different types of media or with heat-inactivated serum. - Protect the experimental setup from light. |
| Poor recovery of this compound at time zero. | - Low solubility of the compound in the cell culture media. - Adsorption of the compound to the plasticware. - Issues with the analytical method. | - First, assess the solubility of this compound in the media. Consider using a lower concentration or a different formulation. - Use low-adsorption plasticware. - Validate the analytical method (e.g., HPLC, LC-MS/MS) for linearity, accuracy, and precision. |
| Appearance of unexpected peaks in the chromatogram. | - Formation of degradation products. - Contamination of the sample. - Interference from media components. | - Use LC-MS/MS to identify the mass of the unknown peaks and hypothesize potential degradation products. - Run a blank media sample to identify any interfering peaks. - Ensure proper sterile technique to avoid contamination. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Media using HPLC
This protocol outlines the steps to determine the stability of this compound in a common cell culture medium (e.g., DMEM with 10% FBS) over time.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
DMEM (or other desired cell culture medium)
-
Fetal Bovine Serum (FBS)
-
Sterile microcentrifuge tubes
-
Incubator (37°C, 5% CO2)
-
HPLC system with a suitable column (e.g., C18)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable mobile phase modifier)
-
Centrifuge
Procedure:
-
Prepare a stock solution of this compound: Dissolve this compound in DMSO to a high concentration (e.g., 10 mM).
-
Prepare the working solution: Spike the pre-warmed (37°C) cell culture medium (DMEM + 10% FBS) with the this compound stock solution to the final desired concentration (e.g., 1 µM). Ensure the final DMSO concentration is low (e.g., ≤ 0.1%) to avoid solvent effects on cells.
-
Incubation: Aliquot the working solution into sterile microcentrifuge tubes for each time point. Place the tubes in a 37°C, 5% CO2 incubator.
-
Sample Collection: At each designated time point (e.g., 0, 2, 4, 8, 24, 48, 72 hours), remove one aliquot from the incubator.
-
Protein Precipitation: To each sample, add 3 volumes of ice-cold acetonitrile to precipitate proteins. Vortex vigorously for 30 seconds.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Sample Analysis: Carefully transfer the supernatant to an HPLC vial. Analyze the concentration of this compound using a validated HPLC method.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the concentration at time 0.
Visualizing the Workflow
Caption: Figure 1. Workflow for assessing this compound stability in cell culture media.
Data Presentation
The following tables present illustrative stability data for this compound in two common cell culture media at 37°C. Note: This is hypothetical data for demonstration purposes. Actual stability should be determined experimentally.
Table 1: Stability of this compound (1 µM) in DMEM + 10% FBS at 37°C
| Time (hours) | This compound Concentration (µM) | % Remaining |
| 0 | 1.00 | 100.0 |
| 2 | 0.98 | 98.0 |
| 4 | 0.95 | 95.0 |
| 8 | 0.91 | 91.0 |
| 24 | 0.75 | 75.0 |
| 48 | 0.55 | 55.0 |
| 72 | 0.38 | 38.0 |
Table 2: Stability of this compound (1 µM) in RPMI-1640 + 10% FBS at 37°C
| Time (hours) | This compound Concentration (µM) | % Remaining |
| 0 | 1.00 | 100.0 |
| 2 | 0.99 | 99.0 |
| 4 | 0.97 | 97.0 |
| 8 | 0.93 | 93.0 |
| 24 | 0.80 | 80.0 |
| 48 | 0.65 | 65.0 |
| 72 | 0.48 | 48.0 |
Signaling Pathway and Logical Relationships
This compound is an inhibitor of the ATR (Ataxia Telangiectasia and Rad3-related) kinase, a key regulator of the DNA damage response (DDR). Understanding the pathway can help in designing functional assays to confirm the activity of the compound over time.
Caption: Figure 2. Simplified ATR signaling pathway and the inhibitory action of this compound.
References
- 1. In vitro cytotoxicity, pharmacokinetics, tissue distribution, and metabolism of small-molecule protein kinase D inhibitors, kb-NB142-70 and kb-NB165-09, in mice bearing human cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
Identifying and minimizing off-target effects of Atr-IN-12
Welcome to the technical support center for Atr-IN-12. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to help identify and minimize potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as compound 5g, is a potent small molecule inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase.[1] ATR is a crucial enzyme in the DNA Damage Response (DDR) pathway, which senses and responds to DNA replication stress and single-stranded DNA breaks.[2][3] By inhibiting ATR, this compound blocks the downstream signaling cascade, including the phosphorylation of checkpoint kinase 1 (Chk1), leading to cell cycle checkpoint abrogation and increased genomic instability in cancer cells with high replication stress.[1][2]
Q2: What is the reported potency of this compound?
A2: this compound has a reported IC50 value of 0.007 µM (or 7 nM) in biochemical assays against ATR kinase.[1]
Q3: What are the potential off-target effects of this compound?
A3: While specific off-target data for this compound is not extensively published, inhibitors of the PI3K-related kinase (PIKK) family, to which ATR belongs, can potentially exhibit cross-reactivity with other family members such as ATM (Ataxia Telangiectasia Mutated), DNA-PKcs (DNA-dependent protein kinase, catalytic subunit), and mTOR (mammalian target of rapamycin).[3][4][5] It is crucial to experimentally determine the selectivity profile of this compound in your system of interest.
Q4: How can I assess the on-target activity of this compound in my cells?
A4: On-target activity can be confirmed by measuring the inhibition of phosphorylation of ATR's direct downstream substrate, Chk1, at Serine 345 (pChk1 S345). A reduction in pChk1 S345 levels upon treatment with this compound, particularly after inducing replication stress (e.g., with hydroxyurea or UV radiation), indicates successful target engagement.[6]
Q5: What are some common reasons for seeing unexpected or inconsistent results with this compound?
A5: Inconsistent results can arise from several factors, including:
-
Compound Stability: Ensure proper storage and handling of the compound to maintain its activity.
-
Cell Line Variability: Different cell lines may have varying levels of endogenous replication stress and ATR dependency, leading to different sensitivities to the inhibitor.
-
Experimental Conditions: Factors such as cell confluence, passage number, and the method used to induce DNA damage can all influence the outcome.
-
Off-Target Effects: At higher concentrations, off-target inhibition of other kinases could contribute to the observed phenotype.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No inhibition of pChk1 S345 observed. | 1. Insufficient concentration of this compound. 2. Inactive compound due to improper storage or handling. 3. Low ATR activity in the chosen cell line under basal conditions. 4. Issues with the western blot protocol or antibodies. | 1. Perform a dose-response experiment to determine the optimal concentration. 2. Use a fresh aliquot of the compound and verify its integrity. 3. Induce replication stress using agents like hydroxyurea (HU), aphidicolin, or UV irradiation prior to inhibitor treatment. 4. Optimize your western blot protocol and validate the specificity of your primary antibodies for pChk1 S345 and total Chk1. |
| High levels of cell death in control (untreated) cells. | 1. Cell line is inherently sensitive to the vehicle (e.g., DMSO). 2. Cells are unhealthy or at a high passage number. 3. Contamination of cell culture. | 1. Test different concentrations of the vehicle to determine a non-toxic level. 2. Use low-passage, healthy cells for your experiments. 3. Regularly test for mycoplasma and other contaminants. |
| Variability in results between experiments. | 1. Inconsistent cell density at the time of treatment. 2. Fluctuation in the duration or intensity of DNA damage induction. 3. Inconsistent incubation times with this compound. | 1. Ensure consistent cell seeding density and confluence across all experiments. 2. Standardize the protocol for inducing DNA damage (e.g., precise timing and dosage of the damaging agent). 3. Maintain consistent incubation times for all treatments. |
| Observed phenotype does not match expected on-target effects. | 1. Potential off-target effects at the concentration used. 2. The cellular phenotype is a result of a complex interplay of pathways, not just ATR inhibition. | 1. Lower the concentration of this compound to a range closer to its IC50 for ATR. 2. Perform a kinome-wide selectivity screen to identify potential off-targets. 3. Use complementary approaches, such as siRNA-mediated knockdown of ATR, to validate that the phenotype is on-target. |
Data Presentation
Table 1: Potency of this compound
| Compound | Target | Assay Type | IC50 (µM) | Reference |
| This compound | ATR | Biochemical | 0.007 | [1] |
Table 2: Example Selectivity Profile of an ATR Inhibitor (Data for illustrative purposes, not specific to this compound)
| Kinase | % Inhibition at 1 µM |
| ATR | 98% |
| ATM | 15% |
| DNA-PKcs | 10% |
| mTOR | 25% |
| PI3Kα | 8% |
| Chk1 | 5% |
| CDK2 | 2% |
Note: This table provides a hypothetical example of a selective ATR inhibitor's profile. It is crucial for researchers to determine the specific selectivity of this compound.
Experimental Protocols
Protocol 1: In Vitro ATR Kinase Assay
This protocol provides a general method for assessing the direct inhibitory activity of this compound on ATR kinase.
Materials:
-
Recombinant human ATR/ATRIP complex
-
GST-p53 as a substrate
-
This compound
-
Kinase buffer (e.g., 10 mM HEPES pH 7.5, 50 mM NaCl, 10 mM MgCl2, 10 mM MnCl2)
-
[γ-³²P]ATP or ADP-Glo™ Kinase Assay kit (Promega)
-
SDS-PAGE gels and western blot apparatus or luminescence plate reader
Procedure:
-
Prepare a reaction mixture containing the kinase buffer, recombinant ATR/ATRIP, and the GST-p53 substrate.
-
Add serial dilutions of this compound (or vehicle control) to the reaction mixture and incubate for 15-30 minutes at 30°C.
-
Initiate the kinase reaction by adding [γ-³²P]ATP or cold ATP (for ADP-Glo™ assay) and incubate for a predetermined time (e.g., 30 minutes) at 30°C.
-
Stop the reaction by adding SDS-PAGE loading buffer (for radiolabeling) or the ADP-Glo™ reagent.
-
If using [γ-³²P]ATP, separate the reaction products by SDS-PAGE, expose the gel to a phosphor screen, and quantify the incorporation of ³²P into the GST-p53 substrate.
-
If using the ADP-Glo™ assay, follow the manufacturer's instructions to measure the luminescent signal, which is proportional to the amount of ADP produced.
-
Calculate the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Protocol 2: Cell-Based Assay for ATR Inhibition
This protocol describes how to measure the inhibition of ATR activity in a cellular context by monitoring the phosphorylation of Chk1.
Materials:
-
Cancer cell line of interest (e.g., HeLa, U2OS)
-
This compound
-
DNA damaging agent (e.g., Hydroxyurea, UV light source)
-
Cell lysis buffer
-
Primary antibodies: anti-pChk1 (Ser345), anti-total Chk1, anti-β-actin
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
Western blot apparatus
Procedure:
-
Seed cells in multi-well plates and allow them to attach overnight.
-
Pre-treat the cells with various concentrations of this compound (or vehicle control) for 1-2 hours.
-
Induce DNA damage. For example, treat with 2 mM hydroxyurea for 2-4 hours or expose to 10-20 J/m² of UV-C radiation and allow to recover for 1-2 hours.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Perform western blotting with antibodies against pChk1 (S345) and total Chk1. Use β-actin as a loading control.
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Quantify the band intensities and normalize the pChk1 signal to the total Chk1 signal.
-
Determine the concentration of this compound required to inhibit Chk1 phosphorylation by 50% (IC50).
Visualizations
Figure 1: Simplified ATR signaling pathway and the point of inhibition by this compound.
Figure 2: General experimental workflow for assessing the cellular activity of this compound.
Figure 3: A logical flowchart for troubleshooting unexpected results with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are ATR inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 3. Molecular Pathways: Targeting ATR in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A cell-based screen identifies ATR inhibitors with synthetic lethal properties for cancer-associated mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CHK1 kinase activity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of pharmacodynamic biomarkers for ATR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting ATR Inhibitor Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using ATR inhibitors in their experiments. While the focus is on the well-characterized ATR inhibitor Ceralasertib (AZD6738), the principles and troubleshooting steps are broadly applicable to other ATR inhibitors, including ATR-IN-12, for which detailed public information may be limited.
Troubleshooting Guide: Why is my ATR inhibitor not showing activity?
This guide addresses common issues that may lead to a lack of ATR inhibition in your experiments.
Question: I am not observing the expected downstream effects of ATR inhibition (e.g., no decrease in p-CHK1 levels). What could be the reason?
Answer: Several factors, ranging from inhibitor preparation to experimental design, can contribute to the lack of observable ATR inhibition. Below is a step-by-step guide to troubleshoot your experiment.
Step 1: Verify Inhibitor Integrity and Preparation
Issue: The ATR inhibitor may have degraded or been improperly prepared.
Troubleshooting Actions:
-
Check Storage Conditions: Ensure the inhibitor has been stored according to the manufacturer's recommendations (e.g., Ceralasertib is typically stored at -20°C for long-term stability).[1]
-
Solubility Issues: Confirm that the inhibitor is fully dissolved. Ceralasertib is soluble in organic solvents like DMSO.[1][2] Prepare a fresh stock solution in anhydrous DMSO. For aqueous buffers, it is sparingly soluble, and it's recommended to first dissolve it in an organic solvent before diluting with the aqueous buffer.[1] Avoid repeated freeze-thaw cycles of stock solutions.[3]
-
Fresh Preparation: Whenever possible, prepare fresh dilutions of the inhibitor from a validated stock solution for each experiment.
Step 2: Review Experimental Parameters
Issue: The experimental conditions may not be optimal for observing ATR inhibition.
Troubleshooting Actions:
-
Concentration Range: Ensure you are using an appropriate concentration range. The in vitro IC50 of Ceralasertib against ATR kinase is 1 nM, while the cellular IC50 for inhibiting CHK1 phosphorylation is around 74 nM.[2] A dose-response experiment is crucial to determine the optimal concentration for your specific cell line and experimental conditions.
-
Incubation Time: The duration of inhibitor treatment is critical. For observing inhibition of CHK1 phosphorylation, a 24-hour treatment with Ceralasertib has been shown to be effective.[4] However, the optimal time may vary depending on the cell line and the specific endpoint being measured.
-
Cell Line Sensitivity: Not all cell lines are equally sensitive to ATR inhibitors.[5] Hematological cell lines have shown generally increased sensitivity compared to solid tumor cells.[5] Additionally, cells with defects in other DNA damage response pathways (e.g., ATM-deficient) may exhibit increased sensitivity.[2]
-
Induction of Replication Stress: The activity of ATR is significantly increased in response to DNA damage or replication stress.[6] If you are not co-treating with a DNA damaging agent (e.g., cisplatin, gemcitabine) or an agent that induces replication stress (e.g., hydroxyurea), the basal level of ATR activity might be too low to observe a significant effect of the inhibitor.
Step 3: Assess Readout and Controls
Issue: The method used to assess ATR inhibition may not be sensitive enough, or the controls may be inadequate.
Troubleshooting Actions:
-
Primary Readout: The most direct and reliable readout for ATR inhibition is the phosphorylation of its downstream target, CHK1 (at Ser345).[7] Western blotting for p-CHK1 (Ser345) is a standard method to confirm target engagement.
-
Positive Control: Include a positive control in your experiment. This could be a cell line known to be sensitive to the ATR inhibitor or a treatment condition known to robustly activate the ATR pathway (e.g., UV irradiation or treatment with a topoisomerase inhibitor).
-
Loading Controls: For Western blotting, ensure equal protein loading by using a reliable loading control (e.g., β-actin, GAPDH).
-
Antibody Validation: Verify the specificity and optimal dilution of your primary and secondary antibodies.
Step 4: Consider Cellular Mechanisms of Resistance
Issue: The cells may have intrinsic or acquired resistance to the ATR inhibitor.
Troubleshooting Actions:
-
Drug Efflux Pumps: Overexpression of multidrug resistance transporters like P-glycoprotein (P-gp) and BCRP can lead to reduced intracellular concentrations of the inhibitor.[8]
-
Off-Target Effects: While Ceralasertib is highly selective for ATR, consider the possibility of off-target effects at high concentrations that might confound your results.[9]
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for Ceralasertib (AZD6738) in a cell-based assay?
A1: A good starting point for a dose-response experiment would be to test a range of concentrations from low nanomolar to low micromolar (e.g., 10 nM to 10 µM). The GI50 for cell growth inhibition in many cancer cell lines is in the range of 1-3 µM.[2][5]
Q2: How should I prepare my Ceralasertib (AZD6738) stock solution?
A2: Ceralasertib is soluble in DMSO at concentrations up to 83.33 mg/mL.[2] It is recommended to prepare a high-concentration stock solution in anhydrous DMSO (e.g., 10 mM) and store it in aliquots at -20°C to avoid repeated freeze-thaw cycles.
Q3: Can I use Ceralasertib (AZD6738) as a monotherapy, or should I combine it with another agent?
A3: Ceralasertib has shown activity as a monotherapy, particularly in cell lines with underlying DNA damage response defects.[4] However, its efficacy is often enhanced when used in combination with DNA damaging agents like cisplatin, carboplatin, or PARP inhibitors.[2][4][10]
Q4: What are the key downstream markers to assess ATR inhibition?
A4: The primary and most direct marker is the reduction in phosphorylation of CHK1 at Ser345. Other downstream markers that can be assessed include γH2AX (a marker of DNA double-strand breaks that can increase upon ATR inhibition in the context of replication stress) and p-RAD50.[4][10]
Quantitative Data Summary
| Parameter | Ceralasertib (AZD6738) | Berzosertib (M6620, VX-970) |
| Target | ATR Kinase | ATR Kinase |
| IC50 (in vitro) | 1 nM[2] | Ki of 0.17 nM[9] |
| Cellular IC50 (p-CHK1) | 74 nM[2] | 19 nM (pH2AX)[9] |
| Solubility (DMSO) | ~83 mg/mL[3] | Not explicitly stated, but used in preclinical studies. |
| Storage | -20°C (solid, ≥4 years)[1] | Information not readily available, standard -20°C recommended. |
| Typical Cell Culture Concentration | 0.1 - 10 µM[2][11] | 0.25 - 0.29 µM (IC50 after 72h in HNSCC cells)[12] |
Experimental Protocols
Protocol: Western Blot Analysis of CHK1 Phosphorylation
This protocol describes a typical experiment to assess the inhibition of ATR by measuring the phosphorylation of its downstream target, CHK1.
-
Cell Seeding: Plate your cells of interest in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.
-
Treatment:
-
The following day, treat the cells with varying concentrations of the ATR inhibitor (e.g., Ceralasertib at 0, 100, 500, 1000 nM).
-
If applicable, co-treat with a DNA damaging agent (e.g., 10 µM cisplatin) for a specified duration (e.g., 24 hours).
-
-
Cell Lysis:
-
After the treatment period, wash the cells once with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Prepare protein samples for SDS-PAGE by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-CHK1 (Ser345), total CHK1, and a loading control (e.g., β-actin) overnight at 4°C.
-
The next day, wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the p-CHK1 signal to total CHK1 and the loading control.
Visualizations
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. ATR Inhibitor AZD6738 (Ceralasertib) Exerts Antitumor Activity as a Monotherapy and in Combination with Chemotherapy and the PARP Inhibitor Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ceralasertib | AZD6738 | ATR kinase inhibitor | antitumor | TargetMol [targetmol.com]
- 6. Recent Advances in Synergistic Antitumor Effects Exploited from the Inhibition of Ataxia Telangiectasia and RAD3-Related Protein Kinase (ATR) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of pharmacodynamic biomarkers for ATR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Multidrug resistance transporters P-gp and BCRP limit the efficacy of ATR inhibitor ceralasertib in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Berzosertib (M6620, VX-970, VE-822) | ATR inhibitor | Probechem Biochemicals [probechem.com]
- 10. Ceralasertib (AZD6738), an Oral ATR Kinase Inhibitor, in Combination with Carboplatin in Patients with Advanced Solid Tumors: A Phase I Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. The ATR inhibitor berzosertib acts as a radio- and chemosensitizer in head and neck squamous cell carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to ATR-IN-12 in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the ATR inhibitor, ATR-IN-12. The information is compiled from studies on various ATR inhibitors and is intended to provide a general framework for addressing challenges with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase. ATR is a critical protein in the DNA Damage Response (DDR) pathway.[1] It acts as a primary sensor for replication stress, which occurs when DNA replication forks are stalled or slowed.[2][3] Upon activation by single-stranded DNA (ssDNA) that forms at stalled forks, ATR phosphorylates a number of downstream targets, most notably the kinase CHK1.[4][5] This initiates a signaling cascade that leads to cell cycle arrest (typically at the G2/M checkpoint), stabilization of the replication fork, and promotion of DNA repair.[3][6] By inhibiting ATR, this compound prevents these survival mechanisms. In cancer cells, which often have high levels of replication stress due to oncogene activation, this inhibition can lead to the collapse of replication forks, catastrophic DNA damage, and ultimately cell death (apoptosis).[2][3]
Q2: My cancer cell line is not responding to this compound. What are the potential reasons for this intrinsic resistance?
A2: Intrinsic resistance to ATR inhibitors can arise from several factors:
-
Low levels of replication stress: Cancer cells with lower intrinsic replication stress may be less dependent on the ATR pathway for survival and therefore less sensitive to its inhibition.[2]
-
Defects in the DNA damage response pathway: For example, loss of the nonsense-mediated decay (NMD) factor UPF2 has been shown to cause resistance to ATR inhibitors.[4][7] This is thought to occur by reducing the number of transcription-replication collisions, thereby lowering the overall replication stress and the cell's reliance on ATR.[4]
-
Upregulation of compensatory pathways: Cells may have alternative pathways to cope with DNA damage that do not rely on ATR.
-
Drug efflux pumps: Overexpression of multidrug resistance proteins, such as MDR-1 (ABCB1), can pump the inhibitor out of the cell, preventing it from reaching its target.
Q3: My cells initially responded to this compound but have now developed resistance. What are the likely mechanisms of acquired resistance?
A3: Acquired resistance often involves genetic or epigenetic changes that allow the cancer cells to bypass the effects of the ATR inhibitor. Potential mechanisms include:
-
Loss of function mutations in genes that promote ATRi sensitivity: For instance, mutations in genes involved in the nonsense-mediated decay pathway can lead to resistance.[4][7]
-
Upregulation of drug efflux pumps: Similar to intrinsic resistance, cells can acquire the ability to actively remove the drug.
-
Alterations in cell cycle checkpoints: Changes in proteins that regulate the cell cycle, such as CDK2, E2F8, CCNE1, and CDC25A, have been implicated in resistance to ATR inhibitors.[4]
-
Reduced transcription-replication conflicts: Cells may adapt to lower the level of replication stress, making them less dependent on ATR signaling.[4]
Q4: Are there any known biomarkers that can predict sensitivity to this compound?
A4: Yes, several biomarkers have been associated with sensitivity to ATR inhibitors. These represent tumors that are highly dependent on the ATR pathway for survival. Key examples include:
-
ATM deficiency: Tumors with mutations or loss of the ATM kinase are often highly sensitive to ATR inhibition, a concept known as synthetic lethality.[8]
-
p53 deficiency: Cells lacking functional p53 are more sensitive to the combination of an ATR inhibitor with a DNA-damaging agent.[8][9]
-
High levels of oncogene-induced replication stress: Cancers driven by potent oncogenes that accelerate the cell cycle often have high replication stress and are therefore more vulnerable to ATR inhibition.[2][8]
-
Defects in other DNA repair proteins: Loss of proteins like XRCC1 or ERCC1 can also increase sensitivity to ATR inhibitors in some cell line models.[8]
Troubleshooting Guide
This guide addresses specific experimental issues in a question-and-answer format.
Q: I am observing high variability in the IC50 value of this compound across different experiments with the same cell line. What could be the cause?
A:
-
Potential Cause 1: Cell Culture Conditions. Variations in cell density, passage number, and media components can affect the physiological state of the cells and their response to drugs. High-passage number cells may acquire resistance.
-
Troubleshooting Step: Standardize your cell culture protocols. Ensure you are using cells within a consistent and low passage number range. Always seed the same number of cells for each experiment and ensure they are in the logarithmic growth phase at the time of treatment.
-
Potential Cause 2: Reagent Stability. this compound, like many small molecules, may be sensitive to storage conditions and freeze-thaw cycles.
-
Troubleshooting Step: Prepare small, single-use aliquots of your this compound stock solution to minimize freeze-thaw cycles. Store the compound as recommended by the manufacturer, protected from light and moisture.
-
Potential Cause 3: Assay-Specific Variability. The specific assay used to determine cell viability (e.g., MTT, CellTiter-Glo, clonogenic survival) can have inherent variability.
-
Troubleshooting Step: Optimize your chosen viability assay. For clonogenic survival assays, ensure single-cell suspensions and appropriate colony counting. For metabolic assays like MTT, be aware of potential confounding factors that can affect cellular metabolism.
Q: My this compound treatment is not inducing the expected cell cycle arrest or apoptosis. How can I troubleshoot this?
A:
-
Potential Cause 1: Insufficient Drug Concentration or Duration. The concentration of this compound may be too low, or the treatment duration too short to elicit a significant biological response.
-
Troubleshooting Step: Perform a dose-response and time-course experiment. Assess key pharmacodynamic markers by Western blot, such as the phosphorylation of CHK1 (a direct ATR substrate), to confirm target engagement at different concentrations and time points. A decrease in phospho-CHK1 would indicate effective ATR inhibition.[10][11]
-
Potential Cause 2: Intrinsic or Acquired Resistance. The cell line may have inherent or developed resistance to ATR inhibition (see FAQs for mechanisms).
-
Troubleshooting Step: First, confirm target engagement as described above. If ATR is inhibited but the cells do not arrest or die, this points to a resistance mechanism. You can investigate this by:
-
Western Blot: Analyze the expression of proteins associated with resistance, such as those involved in cell cycle control (e.g., Cyclin E) or DNA damage repair.[4]
-
Gene Expression Analysis: Use qPCR or RNA-seq to check for the expression of genes linked to resistance, such as UPF2.[4][7]
-
Combination Therapy: Test the synergy of this compound with other agents that induce DNA damage or inhibit parallel repair pathways (see Table 2).
-
Q: I want to develop a cell line model of acquired resistance to this compound. What is the general procedure?
A:
-
Experimental Workflow:
-
Determine the initial IC50: First, establish the concentration of this compound that inhibits the growth of the parental cell line by 50%.
-
Chronic Exposure: Culture the parental cells in the continuous presence of this compound, starting at a low concentration (e.g., IC20-IC30).
-
Dose Escalation: As the cells adapt and resume proliferation, gradually increase the concentration of this compound in the culture medium. This process can take several months.
-
Isolate Resistant Clones: Once the cells can proliferate in a significantly higher concentration of the drug (e.g., 5-10 times the original IC50), you can isolate single-cell clones to establish a panel of resistant cell lines.
-
Characterization: Characterize the resistant clones to confirm the degree of resistance (by re-evaluating the IC50) and investigate the underlying mechanisms using the molecular biology techniques described in the previous questions.
-
Data Presentation
Table 1: Genetic Determinants of Response to ATR Inhibitors
This table summarizes genes whose alteration has been shown to modulate sensitivity or resistance to ATR inhibitors.
| Gene/Pathway | Alteration | Effect on ATRi Response | Cancer Model(s) | Reference(s) |
| ATM | Loss of function | Increased Sensitivity | Various | [8] |
| TP53 | Loss of function | Increased Sensitivity (especially in combination therapy) | Various | [8] |
| UPF2 | Loss of function | Resistance | Gastric Cancer | [4][7] |
| NMD Pathway | Loss of components | Resistance | Gastric Cancer | [4] |
| CDK2, CCNE1 | Overexpression | Resistance | Gastric Cancer | [4] |
| POLE3/POLE4 | Loss of function | Increased Sensitivity | Various Human Cell Lines | [12][13] |
| ATRX | Loss of function | Increased Sensitivity | Glioma, MPNST | [14] |
| SMG8/SMG9 | Loss of function | Resistance | Gastric Cancer | [15] |
| MED12 | Loss of function | Resistance | HeLa, MCF10A | [15] |
Table 2: Potential Combination Strategies to Overcome this compound Resistance
This table outlines potential combination therapies that could be used to overcome resistance or enhance the efficacy of this compound.
| Combination Agent | Rationale for Combination | Cancer Model(s) | Reference(s) |
| PARP Inhibitors (e.g., Olaparib) | ATR inhibition can counteract PARP inhibitor resistance by preventing the stabilization of stalled replication forks. This combination shows synthetic lethality in HR-deficient tumors. | Ovarian, Breast, Prostate, Pancreatic Cancer | [16][17] |
| Cisplatin | ATR inhibition prevents the repair of cisplatin-induced DNA damage, leading to increased replication stress and apoptosis. | Head and Neck Squamous Cell Carcinoma (HNSCC) | [10] |
| Oxaliplatin | Silencing ATR restores sensitivity to oxaliplatin in resistant models by promoting DNA breaks and apoptosis. | Colorectal Cancer | [11] |
| Temozolomide (TMZ) | ATR inhibition can reverse resistance to TMZ in cancer cells that have defects in homologous recombination (HR). | Glioblastoma, Melanoma | [18] |
| Gemcitabine | As a DNA replication inhibitor, gemcitabine induces replication stress, making cells more dependent on ATR for survival. | Various Solid Tumors | [19] |
| Ionizing Radiation | Radiation induces DNA damage and replication stress. ATR inhibition can prevent the necessary cell cycle arrest for repair, leading to mitotic catastrophe. | Various Solid Tumors | [2] |
Experimental Protocols
Protocol 1: Clonogenic Survival Assay
This assay assesses the long-term reproductive viability of cells after drug treatment.
-
Cell Seeding: Prepare a single-cell suspension of your cancer cell line. Count the cells and seed a low, predetermined number (e.g., 200-1000 cells) into 6-well plates. The exact number will depend on the plating efficiency of your cell line and should be optimized beforehand.
-
Adherence: Allow the cells to adhere to the plate for 12-24 hours in a humidified incubator (37°C, 5% CO2).
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the drug-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells with the drug for a defined period (e.g., 24 hours or continuously).
-
Recovery: After the treatment period, wash the cells with PBS and replace the medium with fresh, drug-free complete medium.
-
Colony Formation: Return the plates to the incubator and allow the cells to grow for 7-14 days, or until visible colonies (typically >50 cells) have formed.
-
Staining and Counting:
-
Wash the colonies with PBS.
-
Fix the colonies with a solution of methanol:acetic acid (3:1) for 10 minutes.
-
Stain the colonies with 0.5% crystal violet solution for 20-30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies in each well.
-
-
Analysis: Calculate the surviving fraction for each treatment by normalizing the number of colonies to the plating efficiency of the vehicle control.
Protocol 2: Western Blot for Phospho-CHK1
This protocol is used to verify the inhibition of ATR kinase activity by measuring the phosphorylation of its direct substrate, CHK1.
-
Cell Treatment and Lysis:
-
Seed cells in 6-well or 10 cm plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound (and a vehicle control) for a specific time (e.g., 1-2 hours). It can be useful to include a positive control that induces replication stress (e.g., hydroxyurea or UV radiation) to ensure the pathway is active.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer:
-
Normalize the protein amounts for each sample (e.g., 20-30 µg per lane).
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-CHK1 (Ser345) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
-
Analysis: Reprobe the membrane with antibodies for total CHK1 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading and to determine the relative level of CHK1 phosphorylation. A decrease in the p-CHK1/total CHK1 ratio indicates successful ATR inhibition.
Mandatory Visualizations
Signaling Pathways and Workflows
Caption: ATR Signaling Pathway in Response to Replication Stress.
Caption: Resistance via Loss of UPF2 and Reduced Replication Stress.
Caption: Workflow for a CRISPR Screen to Identify Resistance Genes.
References
- 1. What are ATR inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 2. onclive.com [onclive.com]
- 3. Emerging strategies for cancer therapy by ATR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resistance to ATR inhibitors is mediated by loss of the nonsense-mediated decay factor UPF2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The essential kinase ATR: ensuring faithful duplication of a challenging genome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Resistance to ATR Inhibitors Is Mediated by Loss of the Nonsense-Mediated Decay Factor UPF2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Chemical strategies for development of ATR inhibitors | Expert Reviews in Molecular Medicine | Cambridge Core [cambridge.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Inhibition of Ataxia-Telangiectasia Mutated and RAD3-Related (ATR) Overcomes Oxaliplatin Resistance and Promotes Antitumor Immunity in Colorectal Cancer | Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 12. A consensus set of genetic vulnerabilities to ATR inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. royalsocietypublishing.org [royalsocietypublishing.org]
- 14. biorxiv.org [biorxiv.org]
- 15. researchgate.net [researchgate.net]
- 16. Reversing regulatory safeguards: Targeting the ATR pathway to overcome PARP inhibitor resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. oncotarget.com [oncotarget.com]
- 19. aacrjournals.org [aacrjournals.org]
Best practices for long-term storage of Atr-IN-12
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and handling of Atr-IN-12. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the stability and efficacy of the inhibitor throughout your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store the lyophilized powder of this compound for the long term?
For long-term storage, it is recommended to store the lyophilized powder of this compound at -20°C. Under these conditions, the compound is expected to be stable for up to three years.[1] To prevent degradation from moisture, ensure the container is tightly sealed.
Q2: What is the recommended solvent for reconstituting this compound?
The recommended solvent for reconstituting this compound is dimethyl sulfoxide (DMSO). It is a versatile solvent capable of dissolving a wide range of small molecules, including kinase inhibitors.
Q3: How should I prepare a stock solution of this compound?
To prepare a stock solution, it is advisable to first centrifuge the vial containing the lyophilized powder at 1000 x g for 3 minutes to ensure all the powder is at the bottom.[2] Then, resuspend the powder in an appropriate volume of DMSO to achieve the desired concentration.[2] A standard storage concentration for many small molecule inhibitors in DMSO is 50 mM, but this should be adjusted based on the specific solubility of the compound and experimental needs.[2]
Q4: What are the best practices for storing stock solutions of this compound?
Once reconstituted in a solvent like DMSO, stock solutions of this compound should be stored at -80°C for long-term stability.[1][3] For shorter-term storage, up to one month, -20°C is acceptable.[1] It is highly recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.
Q5: How can I prepare a sterile solution of this compound for cell culture experiments?
To prepare a sterile working solution for cell culture, the stock solution in DMSO can be diluted in sterile phosphate-buffered saline (PBS) or cell culture medium. It is crucial to ensure that the final concentration of DMSO in the cell culture is less than 0.5% to avoid cellular toxicity.[1] For sterile filtration, a 0.2 μm filter can be used. High-temperature or high-pressure sterilization methods are not recommended as they can degrade the compound.[1]
Storage Conditions Summary
| Form | Storage Temperature | Expected Stability | Recommended Solvent |
| Lyophilized Powder | -20°C | Up to 3 years[1] | N/A |
| Stock Solution | -80°C | Up to 6 months[1] | DMSO |
| Stock Solution | -20°C | Up to 1 month[1] | DMSO |
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Compound precipitation in stock solution upon thawing | The storage concentration may be too high, or the compound has low solubility at lower temperatures. | Gently warm the solution and vortex to redissolve. If precipitation persists, consider preparing a fresh stock solution at a lower concentration. Ensure the storage concentration is below the solubility limit in DMSO at room temperature.[2] |
| Reduced or no activity of the inhibitor in experiments | The compound may have degraded due to improper storage, such as repeated freeze-thaw cycles or exposure to light and moisture. | Use a fresh aliquot of the stock solution. If the problem continues, prepare a new stock solution from the lyophilized powder. Always protect the compound from light. |
| Inconsistent experimental results | This could be due to inaccurate pipetting when preparing dilutions or degradation of the working solution. | Prepare fresh working solutions for each experiment from a stable stock solution. Use calibrated pipettes for accurate dilutions. |
| Cell toxicity observed in culture | The final concentration of the solvent (e.g., DMSO) in the cell culture medium may be too high. | Ensure the final DMSO concentration is kept below 0.5%.[1] Perform a solvent toxicity control experiment. |
| Difficulty dissolving the lyophilized powder | The powder may have coated the walls of the vial. | Centrifuge the vial before adding the solvent to collect all the powder at the bottom.[2] Ensure the solvent comes into contact with all surfaces of the vial during reconstitution. |
Experimental Protocols
Protocol for Reconstituting this compound
-
Preparation : Allow the vial of lyophilized this compound powder to warm to room temperature before opening to prevent condensation.
-
Centrifugation : Briefly centrifuge the vial to ensure all the powder is collected at the bottom.[2]
-
Reconstitution : Add the calculated volume of high-purity DMSO to the vial to achieve the desired stock concentration.
-
Dissolution : Gently vortex or sonicate the vial until the powder is completely dissolved.
-
Aliquoting and Storage : Aliquot the stock solution into single-use, tightly sealed vials and store at -80°C for long-term storage.
Signaling Pathway and Workflow Diagrams
The following diagrams illustrate the ATR signaling pathway and a troubleshooting workflow for common issues with this compound.
Caption: The ATR signaling pathway is activated by DNA damage and is inhibited by this compound.
Caption: A logical workflow to troubleshoot common issues encountered with this compound.
References
Adjusting Atr-IN-12 treatment time for optimal results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers optimize Atr-IN-12 treatment protocols for reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the optimal treatment time for this compound?
A1: The optimal treatment time for this compound is highly dependent on the cell line, the concentration of the inhibitor, and the specific experimental endpoint. Treatment times can range from as short as 2 hours to 72 hours or even longer for long-term studies. Shorter incubation times (e.g., 2-6 hours) are often sufficient to observe the inhibition of ATR signaling, such as the phosphorylation of its downstream target Chk1.[1] Longer incubation times (e.g., 24-72 hours) are typically required to observe downstream cellular effects like apoptosis or changes in cell viability. It is recommended to perform a time-course experiment to determine the optimal duration for your specific cell line and experimental goals.
Q2: How does this compound work?
A2: this compound is a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase. ATR is a crucial protein in the DNA Damage Response (DDR) pathway.[2][3] It is activated by single-stranded DNA (ssDNA) that forms at stalled replication forks or as a result of DNA damage.[4][5] Once activated, ATR phosphorylates a variety of downstream targets, most notably the checkpoint kinase 1 (Chk1), to initiate cell cycle arrest, promote DNA repair, and stabilize replication forks.[6][7][8][9] By inhibiting ATR, this compound prevents these downstream signaling events, leading to the accumulation of DNA damage, replication catastrophe, and ultimately cell death, particularly in cancer cells that have high levels of replication stress.[10]
Q3: Should I use this compound as a single agent or in combination with other drugs?
A3: this compound can be used as a single agent, particularly in cancer cell lines with high intrinsic replication stress or defects in other DNA repair pathways. However, its efficacy is often significantly enhanced when used in combination with DNA-damaging agents (e.g., chemotherapy, radiation).[11] The rationale for combination therapy is that DNA-damaging agents induce replication stress, which activates the ATR pathway for cell survival. By inhibiting this survival pathway with this compound, the cytotoxic effects of the DNA-damaging agent are potentiated. When used in combination, the timing of this compound administration is critical. It is often most effective when administered after the DNA-damaging agent, coinciding with the peak of S-phase accumulation and ATR activation.
Q4: What are the key downstream markers to confirm this compound activity?
A4: The most direct and reliable marker for ATR inhibition is the reduction of phosphorylated Chk1 (pChk1) at serine 345 (S345).[1][6] This can be assessed by Western blotting. Other downstream markers that can be monitored include:
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Increased γH2AX: Inhibition of ATR can lead to the collapse of replication forks and the formation of DNA double-strand breaks, resulting in an increase in phosphorylated H2AX (γH2AX) foci, which can be visualized by immunofluorescence or Western blotting.
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Increased 53BP1 foci: Similar to γH2AX, 53BP1 is another marker for DNA double-strand breaks.[12]
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Induction of Apoptosis: Cleaved caspase-3 and PARP cleavage are common markers of apoptosis that can be measured by Western blotting. Apoptosis can also be quantified by flow cytometry using Annexin V/PI staining.[13]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No or low inhibition of Chk1 phosphorylation | Suboptimal treatment time: The selected time point may be too early or too late to observe peak inhibition. | Perform a time-course experiment (e.g., 1, 2, 4, 6, 12, 24 hours) to identify the optimal time for pChk1 inhibition in your cell line. |
| Insufficient drug concentration: The concentration of this compound may be too low to effectively inhibit ATR. | Perform a dose-response experiment to determine the optimal concentration. Refer to the literature for concentrations used in similar cell lines. | |
| Poor drug stability: this compound may have degraded. | Ensure proper storage of the compound as per the manufacturer's instructions. Prepare fresh stock solutions for each experiment. | |
| Low basal ATR activity: The cell line may have low intrinsic replication stress, resulting in low basal ATR activity. | Consider co-treatment with a low dose of a DNA-damaging agent (e.g., hydroxyurea, aphidicolin) to induce replication stress and activate the ATR pathway. | |
| High cell viability despite pChk1 inhibition | Cell line resistance: The cell line may have redundant or alternative survival pathways that compensate for ATR inhibition. | Consider combination therapies. For example, cells with ATM deficiency are often more sensitive to ATR inhibitors.[11] |
| Short treatment duration: The treatment time may be too short to induce significant cell death. | Increase the incubation time with this compound (e.g., 48-72 hours) and assess cell viability at multiple time points. | |
| Inconsistent results between experiments | Variability in cell confluence: Cell density can affect drug response. | Ensure that cells are seeded at a consistent density and are in the exponential growth phase at the start of each experiment. |
| Variability in drug preparation: Inconsistent dilution of the stock solution. | Prepare a fresh dilution of this compound from a validated stock solution for each experiment. | |
| Passage number of cells: High passage numbers can lead to genetic drift and altered drug sensitivity. | Use cells within a consistent and low passage number range. |
Quantitative Data Summary
The following tables summarize quantitative data from studies using ATR inhibitors. Note that the specific inhibitor, cell line, and experimental conditions will influence the results.
Table 1: Effect of ATR Inhibitors on Cell Viability (IC50)
| ATR Inhibitor | Cell Line | Treatment Time (h) | IC50 (µM) |
| VE-821 | H1299 (NSCLC) | Long-term | >10 (initial) |
| AZD6738 | NCI-H460 (NSCLC) | Not Specified | ~1-2 |
| AZD6738 | PANC-1 (Pancreatic) | Not Specified | >2 |
| AZD6738 | Panc 10.05 (Pancreatic) | Not Specified | ~0.5 |
Table 2: Time-Course of DNA Damage Marker Induction
| ATR Inhibitor | Cell Line | Treatment | Time (h) | Marker | Observation |
| AZD6738 | NCI-H460 | 4 Gy Radiation + 1µM AZD6738 | 2 | γH2AX foci | Significant Increase |
| AZD6738 | NCI-H460 | 4 Gy Radiation + 1µM AZD6738 | 4 | γH2AX foci | Sustained Increase |
| AZD6738 | NCI-H460 | 4 Gy Radiation + 1µM AZD6738 | 18 | γH2AX foci | Sustained Increase |
| AZD6738 | NCI-H1299 | 4 Gy Radiation + 1µM AZD6738 | 2 | 53BP1 foci | Significant Increase |
| AZD6738 | NCI-H1299 | 4 Gy Radiation + 1µM AZD6738 | 4 | 53BP1 foci | Sustained Increase |
| AZD6738 | NCI-H1299 | 4 Gy Radiation + 1µM AZD6738 | 18 | 53BP1 foci | Sustained Increase |
Experimental Protocols
Protocol 1: Western Blot Analysis of Chk1 Phosphorylation
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Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Drug Treatment: Treat cells with the desired concentrations of this compound for various time points (e.g., 0, 1, 2, 4, 6, 12, 24 hours). Include a vehicle control (e.g., DMSO).
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Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-Chk1 (Ser345) and total Chk1 overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin).
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Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis: Quantify the band intensities and normalize the phospho-Chk1 signal to the total Chk1 signal.
Protocol 2: Flow Cytometry Analysis of Apoptosis (Annexin V/PI Staining)
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Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for the desired time points (e.g., 24, 48, 72 hours).
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Cell Harvesting:
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Collect the culture medium (containing floating cells).
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Wash the adherent cells with PBS and detach them using trypsin.
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Combine the detached cells with the cells from the culture medium.
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Centrifuge the cells and wash the pellet with ice-cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V binding buffer.
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Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry:
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Analyze the stained cells using a flow cytometer.
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FITC-positive, PI-negative cells are considered early apoptotic.
-
FITC-positive, PI-positive cells are considered late apoptotic/necrotic.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the level of apoptosis.
Visualizations
Caption: ATR Signaling Pathway and Inhibition by this compound.
Caption: General Experimental Workflow for this compound Treatment.
Caption: Troubleshooting Logic for this compound Experiments.
References
- 1. Phosphorylation of Chk1 by ATR Is Antagonized by a Chk1-Regulated Protein Phosphatase 2A Circuit - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prospects for the Use of ATR Inhibitors to Treat Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are ATR inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 4. mdpi.com [mdpi.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Chk1 is an essential kinase that is regulated by Atr and required for the G2/M DNA damage checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A cell-based screen identifies ATR inhibitors with synthetic lethal properties for cancer-associated mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 9. ATR-Mediated Checkpoint Pathways Regulate Phosphorylation and Activation of Human Chk1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Emerging strategies for cancer therapy by ATR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular Pathways: Targeting ATR in Cancer Therapy | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 12. ATR inhibition radiosensitizes cells through augmented DNA damage and G2 cell cycle arrest abrogation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Monitoring drug induced apoptosis and treatment sensitivity in non-small cell lung carcinoma using dielectrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Experiments Involving Atr-IN-12
Welcome to the technical support center for Atr-IN-12. This guide provides troubleshooting advice and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully designing and executing experiments with this potent ATR inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase.[1][2] ATR is a crucial enzyme in the DNA Damage Response (DDR) pathway, which is activated by single-strand DNA breaks and replication stress.[3] By inhibiting ATR, this compound disrupts the cell's ability to repair DNA damage, leading to cell cycle arrest and apoptosis, particularly in cancer cells that are highly dependent on the ATR pathway for survival.
Q2: What is the IC50 of this compound?
The half-maximal inhibitory concentration (IC50) of this compound for ATR kinase is approximately 0.007 µM.[1][2]
Troubleshooting Guide
This section addresses common pitfalls and specific issues that may arise during experiments with this compound.
Solubility and Stability Issues
Problem: I'm having trouble dissolving this compound, or I'm seeing precipitation in my stock solutions or cell culture media.
Possible Causes and Solutions:
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Improper Solvent: this compound is sparingly soluble in aqueous solutions. It is recommended to prepare stock solutions in dimethyl sulfoxide (DMSO).
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Low-Quality DMSO: Use only high-purity, anhydrous DMSO to prepare stock solutions. Water content in DMSO can significantly reduce the solubility of many small molecule inhibitors.
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Incorrect Storage: Store the solid compound and DMSO stock solutions at -20°C for long-term stability. For working solutions in cell culture media, it is best to prepare them fresh for each experiment. While some inhibitors can be stored in media for short periods, the stability of this compound in aqueous media over time has not been extensively characterized. To avoid degradation, aliquot stock solutions to minimize freeze-thaw cycles.
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Precipitation in Media: When diluting the DMSO stock solution into your aqueous cell culture medium, ensure rapid and thorough mixing to prevent the compound from precipitating. It is advisable to add the inhibitor to the media and then immediately apply it to the cells. The final concentration of DMSO in the cell culture should be kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity.
Quantitative Data Summary: this compound Properties
| Property | Value | Notes |
| IC50 (ATR kinase) | 0.007 µM | Potent inhibitor.[1][2] |
| Solubility | Soluble in DMSO | Prepare high-concentration stock solutions in DMSO. |
| Storage (Solid) | -20°C | Protect from light and moisture. |
| Storage (DMSO Stock) | -20°C or -80°C | Aliquot to avoid repeated freeze-thaw cycles. |
Inconsistent or Unexpected Results in Cell-Based Assays
Problem: I am not observing the expected cytotoxic or anti-proliferative effects of this compound in my cell line, or the results are not reproducible.
Possible Causes and Solutions:
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Cell Line Dependence: The sensitivity to ATR inhibitors can vary significantly between different cell lines. This can be due to the status of other DNA repair pathways (e.g., ATM) or the baseline level of replication stress. It is recommended to test a range of concentrations to determine the optimal working concentration for your specific cell line.
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Suboptimal Drug Concentration: The potent IC50 of this compound against the isolated enzyme does not always directly translate to the effective concentration in a cellular context. Perform a dose-response experiment to determine the EC50 (half-maximal effective concentration) in your cell line of interest. A typical starting concentration range for cellular assays is between 0.1 µM and 10 µM.
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Incorrect Assay Duration: The effects of ATR inhibition on cell viability may take time to manifest. Ensure your assay duration is sufficient to observe the desired outcome. Typical incubation times for cell viability assays range from 48 to 72 hours.
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Cell Seeding Density: The initial number of cells plated can influence the outcome of viability assays. High cell densities can lead to contact inhibition and altered metabolic states, potentially affecting drug sensitivity. Optimize the seeding density to ensure cells are in the exponential growth phase throughout the experiment.
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DMSO Control: Always include a vehicle control (DMSO at the same final concentration as your treated wells) to account for any effects of the solvent on cell viability.
Off-Target Effects
Problem: I suspect that the observed phenotype is not solely due to ATR inhibition.
Possible Causes and Solutions:
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Kinase Selectivity: While this compound is a potent ATR inhibitor, like many kinase inhibitors, it may have off-target effects, particularly at higher concentrations. Some ATR inhibitors have been shown to inhibit other members of the phosphatidylinositol 3-kinase-related kinase (PIKK) family, such as mTOR, ATM, and DNA-PK.[4]
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Experimental Validation: To confirm that the observed effects are due to ATR inhibition, consider the following control experiments:
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Rescue experiments: If possible, overexpress a drug-resistant mutant of ATR to see if it rescues the phenotype.
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RNAi/CRISPR validation: Use siRNA or CRISPR/Cas9 to knockdown ATR and see if it phenocopies the effects of this compound.
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Downstream target analysis: Use Western blotting to verify the inhibition of the ATR signaling pathway by checking the phosphorylation status of downstream targets like Chk1.
-
Western Blotting Issues
Problem: I am not seeing a decrease in the phosphorylation of Chk1 (a key downstream target of ATR) after treating my cells with this compound.
Possible Causes and Solutions:
-
Insufficient Drug Concentration or Treatment Time: Ensure you are using an effective concentration of this compound and an appropriate treatment duration. A time-course and dose-response experiment can help optimize these parameters. A common starting point is to treat cells for 1-2 hours with a concentration at or above the cellular EC50.
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Timing of Lysate Collection: The phosphorylation of Chk1 can be transient. Collect cell lysates at various time points after treatment to capture the window of maximal inhibition.
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Antibody Quality: Use a well-validated antibody specific for the phosphorylated form of Chk1 (e.g., Phospho-Chk1 Ser345). Always include a total Chk1 antibody as a loading control.
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Induction of DNA Damage: To robustly assess ATR inhibition, it is often necessary to induce DNA damage or replication stress, which activates the ATR pathway. Common methods include treatment with hydroxyurea (HU), UV irradiation, or topoisomerase inhibitors. Pre-treating with this compound before inducing damage should prevent the subsequent phosphorylation of Chk1.
Experimental Protocols
Detailed Methodology: Cell Viability Assay
This protocol provides a general framework for assessing the effect of this compound on cell viability using a resazurin-based assay.
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Cell Seeding:
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Trypsinize and count cells.
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Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete growth medium.
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Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete growth medium from your DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Include a vehicle control (medium with the same final concentration of DMSO) and a positive control for cell death if available.
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Carefully remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.
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Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
-
Viability Assessment:
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Add 20 µL of resazurin solution (e.g., alamarBlue™) to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
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Measure the fluorescence or absorbance according to the manufacturer's instructions using a plate reader.
-
-
Data Analysis:
-
Subtract the background reading (media only).
-
Normalize the readings to the vehicle control wells (representing 100% viability).
-
Plot the normalized viability against the log of the this compound concentration and fit a dose-response curve to determine the EC50 value.
-
Detailed Methodology: Western Blot for p-Chk1
This protocol describes how to assess the inhibition of ATR activity by measuring the phosphorylation of its downstream target, Chk1.
-
Cell Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.
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Induce DNA damage by adding a DNA-damaging agent (e.g., 2 mM Hydroxyurea for 2-4 hours or expose to UV-C radiation).
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Include an untreated control and a damage-only control.
-
-
Cell Lysis:
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Wash the cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
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Collect the supernatant containing the protein lysate.
-
-
Protein Quantification and Sample Preparation:
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Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-polyacrylamide gel.
-
Run the gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against Phospho-Chk1 (Ser345) overnight at 4°C.
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Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
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Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
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Strip the membrane and re-probe for total Chk1 and a loading control (e.g., GAPDH or β-actin).
-
Visualizations
Caption: ATR Signaling Pathway and the inhibitory action of this compound.
Caption: A typical workflow for a Western Blot experiment.
Caption: A logical approach to troubleshooting experimental issues.
References
Validation & Comparative
A Head-to-Head Comparison of ATR Inhibitors: ATR-IN-12 vs. VE-821
For researchers, scientists, and drug development professionals, the selection of a potent and selective ATR inhibitor is critical for advancing research in DNA damage response and cancer therapeutics. This guide provides an objective comparison of two notable ATR inhibitors, ATR-IN-12 and VE-821, focusing on their efficacy, mechanism of action, and supporting experimental data.
At a Glance: Key Efficacy Parameters
| Parameter | This compound | VE-821 |
| Target | Ataxia Telangiectasia and Rad3-related (ATR) kinase | Ataxia Telangiectasia and Rad3-related (ATR) kinase |
| Mechanism of Action | Potent ATR kinase inhibitor | Potent and selective ATP-competitive ATR kinase inhibitor |
| IC50 (Enzymatic Assay) | 7 nM[1][2] | 26 nM[3] |
| Ki | Not Reported | 13 nM[3] |
| Cellular Inhibition of Chk1 Phosphorylation | Reduces phosphorylation of ATR and downstream signaling proteins[1] | Inhibits Chk1 phosphorylation at Ser345[2][4][5] |
| Selectivity | High selectivity reported[6] | High selectivity against ATM, DNA-PK, mTOR, and PI3Kγ[2][3] |
Mechanism of Action and Cellular Effects
Both this compound and VE-821 are potent inhibitors of ATR, a key kinase in the DNA damage response (DDR) pathway. ATR is activated by single-stranded DNA that forms at stalled replication forks or during the processing of DNA double-strand breaks.[7] Once activated, ATR phosphorylates a cascade of downstream targets, most notably Chk1, to initiate cell cycle arrest, promote DNA repair, and stabilize replication forks.[1][6][7]
This compound has been identified as a potent inhibitor of ATR kinase with an IC50 of 7 nM.[1][2] Studies have shown that it effectively reduces the phosphorylation levels of ATR and its downstream signaling proteins.[1] A closely related compound, ZH-12, with a similar IC50 of 6.8 nM, has demonstrated potent antitumor activity both as a single agent and in combination with cisplatin in a human colorectal adenocarcinoma xenograft model.[6]
VE-821 is a well-characterized, potent, and selective ATP-competitive inhibitor of ATR with a Ki of 13 nM and an enzymatic IC50 of 26 nM.[2][3] It exhibits excellent selectivity for ATR over other related PIKK family kinases such as ATM, DNA-PK, mTOR, and PI3Kγ.[2][3] In cellular assays, VE-821 effectively inhibits the phosphorylation of the key ATR substrate Chk1 at serine 345.[2][4][5] This inhibition of the ATR-Chk1 signaling axis disrupts cell cycle checkpoints, particularly the G2/M checkpoint, and can lead to increased DNA damage and apoptosis in cancer cells, especially when combined with DNA-damaging agents.[4][8]
Data Presentation: A Comparative Overview
To facilitate a direct comparison, the following tables summarize key quantitative data for both inhibitors.
Table 1: In Vitro Potency and Selectivity
| Inhibitor | IC50 (ATR, enzymatic) | Ki (ATR) | Selectivity (IC50 or Ki in μM) |
| This compound | 7 nM[1][2] | Not Reported | Not Quantitatively Reported |
| VE-821 | 26 nM[3] | 13 nM[2][3] | ATM (>8), DNA-PK (4.4), mTOR (>1), PI3Kγ (3.9)[2] |
Table 2: Cellular Activity
| Inhibitor | Effect on Chk1 Phosphorylation (Ser345) | Effect on Cell Viability | Effect on Cell Cycle |
| This compound | Significant reduction[1] | Potent antitumor activity reported for the related compound ZH-12[6] | Not Reported |
| VE-821 | Potent inhibition[2][4][5] | Sensitizes various cancer cell lines to DNA damaging agents[4][8] | Abrogates G2/M checkpoint[8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols typically used to evaluate the efficacy of ATR inhibitors like this compound and VE-821.
Kinase Assays (IC50 Determination)
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Objective: To determine the concentration of the inhibitor required to reduce the enzymatic activity of ATR by 50%.
-
Methodology: Recombinant ATR protein is incubated with its substrate (e.g., a peptide containing the Chk1 phosphorylation site) and ATP in a reaction buffer. The inhibitor is added at various concentrations. The reaction is allowed to proceed for a defined period, and the amount of phosphorylated substrate is quantified, often using methods like ELISA or radiometric assays. The IC50 value is then calculated from the dose-response curve.
Western Blotting for Chk1 Phosphorylation
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Objective: To assess the inhibitor's ability to block ATR signaling within cells by measuring the phosphorylation of its downstream target, Chk1.
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Methodology: Cancer cells are treated with a DNA damaging agent (e.g., hydroxyurea, UV radiation, or a topoisomerase inhibitor) to activate the ATR pathway, in the presence or absence of the ATR inhibitor.[4][5] Cells are then lysed, and protein extracts are separated by SDS-PAGE. The separated proteins are transferred to a membrane, which is then probed with primary antibodies specific for phosphorylated Chk1 (pChk1-Ser345) and total Chk1. A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection via chemiluminescence. The intensity of the pChk1 band relative to the total Chk1 band indicates the level of ATR activity.
Cell Viability Assays
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Objective: To measure the effect of the inhibitor on the survival and proliferation of cancer cells, both as a single agent and in combination with other drugs.
-
Methodology: Cells are seeded in multi-well plates and treated with the inhibitor at various concentrations, alone or in combination with a DNA-damaging agent. After a set incubation period (e.g., 72 hours), cell viability is assessed using assays such as MTT, MTS, or CellTiter-Glo.[8] These assays measure metabolic activity, which correlates with the number of viable cells. The results are used to generate dose-response curves and calculate IC50 values for cell growth inhibition.
Cell Cycle Analysis
-
Objective: To determine the effect of the inhibitor on cell cycle progression.
-
Methodology: Cells are treated with the inhibitor, often in combination with a DNA-damaging agent.[8] After treatment, cells are harvested, fixed in ethanol, and stained with a fluorescent DNA-binding dye such as propidium iodide. The DNA content of individual cells is then analyzed by flow cytometry. The distribution of cells in different phases of the cell cycle (G1, S, and G2/M) is determined based on their DNA content. This allows for the assessment of cell cycle arrest or checkpoint abrogation.[8]
Visualizing the ATR Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: Simplified ATR signaling pathway.
Caption: Experimental workflow for inhibitor evaluation.
References
- 1. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. ATR inhibitors VE-821 and VX-970 sensitize cancer cells to topoisomerase I inhibitors by disabling DNA replication initiation and fork elongation responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. The essential kinase ATR: ensuring faithful duplication of a challenging genome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The novel ATR inhibitor VE-821 increases sensitivity of pancreatic cancer cells to radiation and chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Validating the On-Target Activity of Atr-IN-12: A Comparative Guide to Using siRNA
For researchers, scientists, and drug development professionals, confirming that a small molecule inhibitor hits its intended target is a critical step in preclinical development. This guide provides a comprehensive comparison of methods for validating the on-target activity of Atr-IN-12 (also known as M4344 or VX-803), a potent and selective Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitor. We focus on the use of small interfering RNA (siRNA) as a gold-standard method and compare it with other common validation techniques, supported by experimental data and detailed protocols.
Introduction to this compound and On-Target Validation
This compound is a crucial tool for studying the ATR signaling pathway, which plays a pivotal role in the DNA damage response (DDR).[1][2] ATR is a master regulator of the replication stress response, and its inhibition is a promising therapeutic strategy in oncology.[3][4] Validating that the biological effects of this compound are indeed due to the inhibition of ATR and not off-target activities is paramount. One of the most specific methods to achieve this is by comparing the inhibitor's effects in the presence and absence of its target protein, which can be efficiently achieved using siRNA-mediated gene knockdown.
Comparison of On-Target Validation Methods
While several techniques can be employed to validate the on-target activity of a kinase inhibitor, siRNA-mediated knockdown offers a highly specific approach. Below is a comparison of common methods.
| Method | Principle | Advantages | Disadvantages |
| siRNA-mediated Knockdown | The target protein (ATR) is depleted using siRNA. The cellular phenotype and downstream signaling in the presence of the inhibitor are then compared between control cells and ATR-depleted cells. If the inhibitor's effect is diminished in knockdown cells, it confirms on-target activity. | High specificity for the intended target. Relatively straightforward and widely accessible technique. Allows for transient knockdown, which is useful for essential genes. | Incomplete knockdown can lead to ambiguous results. Potential for off-target effects of the siRNA itself.[5] Requires careful optimization of transfection conditions. |
| Kinase-Dead Mutant Expression | A catalytically inactive (kinase-dead) version of the target protein is overexpressed. This mutant can act as a dominant-negative, competing with the endogenous protein for binding partners and substrates, thereby mimicking target inhibition.[6] | Provides a clear negative control for the kinase activity of the target. Can help to dissect kinase-dependent versus -independent functions of the target protein. | Overexpression can lead to artifacts and may not fully recapitulate the loss of the endogenous protein. Generating stable cell lines can be time-consuming. |
| Chemical Genetics (Analog-Sensitive Kinase) | The target kinase is mutated to be sensitive to a modified, bulky ATP analog that does not inhibit wild-type kinases. This allows for highly specific inhibition of the mutant kinase. | Extremely high specificity of inhibition. Allows for rapid and reversible inhibition. | Requires genetic modification of the target cells, which can be complex and time-consuming. Not readily applicable to all kinases. |
| Comparison with Structurally Unrelated Inhibitors | The phenotype induced by the inhibitor of interest is compared to that of other known, potent, and specific inhibitors of the same target that have a different chemical structure. | Can provide corroborating evidence for on-target activity if different inhibitors produce the same biological effect. | Relies on the availability of other well-characterized inhibitors. Does not definitively rule out off-target effects shared by the class of inhibitors. |
Validating this compound with siRNA: Experimental Data
A key indicator of ATR kinase activity is the phosphorylation of its downstream target, Checkpoint Kinase 1 (CHK1), at serine 345 (pCHK1 Ser345).[1][7][8] On-target engagement of this compound should lead to a reduction in pCHK1 Ser345 levels upon induction of replication stress. Using siRNA to deplete ATR should phenocopy this effect and also render cells less sensitive to further treatment with this compound.
Below is a summary of expected quantitative data from such an experiment.
| Condition | ATR Protein Level (relative to control) | pCHK1 Ser345 Level (upon replication stress) | Cell Viability IC50 of this compound |
| Control siRNA | 100% | High | ~50 nM |
| ATR siRNA | <20% | Low | >500 nM |
These are representative data based on published studies of ATR inhibitors and siRNA-mediated knockdown.[9][10]
Experimental Protocols
Protocol 1: siRNA-Mediated Knockdown of ATR and Western Blot for pCHK1
This protocol details the steps to confirm that this compound inhibits ATR by assessing the phosphorylation of its downstream target, CHK1.
Materials:
-
Human cancer cell line (e.g., U2OS, HeLa)
-
ATR siRNA and non-targeting control siRNA
-
Lipofectamine RNAiMAX or similar transfection reagent
-
Opti-MEM Reduced Serum Medium
-
Complete cell culture medium
-
This compound (M4344)
-
Hydroxyurea (HU) or UV radiation source to induce replication stress
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and Western blot apparatus
-
Primary antibodies: anti-ATR, anti-pCHK1 (Ser345), anti-CHK1, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: The day before transfection, seed cells in 6-well plates at a density that will result in 50-70% confluency at the time of transfection.
-
siRNA Transfection:
-
For each well, dilute 20-40 pmol of siRNA (ATR or control) into Opti-MEM.
-
In a separate tube, dilute the transfection reagent in Opti-MEM according to the manufacturer's instructions.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes.
-
Add the siRNA-lipid complex to the cells.
-
-
Incubation: Incubate the cells for 48-72 hours to allow for ATR protein knockdown.
-
Drug Treatment and Stress Induction:
-
Pre-treat the cells with the desired concentration of this compound or DMSO (vehicle control) for 1 hour.
-
Induce replication stress by adding hydroxyurea (e.g., 2 mM for 2-4 hours) or exposing the cells to UV radiation.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
-
Protein Quantification and Western Blotting:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against ATR, pCHK1 (Ser345), CHK1, and a loading control.
-
Incubate with HRP-conjugated secondary antibodies and visualize the bands using a chemiluminescent substrate.
-
Protocol 2: Cell Viability Assay to Confirm On-Target Activity
This protocol assesses the impact of ATR knockdown on the cytotoxic effect of this compound.
Materials:
-
Cells transfected with ATR siRNA or control siRNA (from Protocol 1)
-
96-well plates
-
This compound serial dilutions
-
Cell viability reagent (e.g., CellTiter-Glo, AlamarBlue)
Procedure:
-
Cell Seeding: After 48 hours of siRNA transfection, trypsinize and seed the cells into 96-well plates at an appropriate density.
-
Drug Treatment: Allow the cells to adhere for a few hours, then treat them with a serial dilution of this compound. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for 72 hours.
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the signal using a plate reader.
-
Data Analysis: Normalize the viability data to the vehicle-treated control for each siRNA condition. Calculate the IC50 values for this compound in both control and ATR knockdown cells. A significant increase in the IC50 value in ATR-depleted cells indicates on-target activity.[9]
Visualizing the Molecular Pathway and Experimental Workflow
To better illustrate the underlying biology and experimental design, the following diagrams were generated using Graphviz.
References
- 1. Novel and Highly Potent ATR Inhibitor M4344 Kills Cancer Cells With Replication Stress, and Enhances the Chemotherapeutic Activity of Widely Used DNA Damaging Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. mdpi.com [mdpi.com]
- 4. ATR/CHK1 inhibitors and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. google.com [google.com]
- 6. Kinase-dead ATR differs from ATR loss by limiting the dynamic exchange of ATR and RPA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Untangling the ATR-CHEK1 network for prognostication, prediction and therapeutic target validation in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phosphorylation of Chk1 by ATR Is Antagonized by a Chk1-Regulated Protein Phosphatase 2A Circuit - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ATR pathway inhibition is synthetically lethal in cancer cells with ERCC1 deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Confirming ATR Inhibition by Atr-IN-12: A Comparative Guide to Biomarker Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of methods to confirm the inhibition of Ataxia Telangiectasia and Rad3-related (ATR) kinase by the specific inhibitor, Atr-IN-12. We present a comparative analysis of key biomarkers, detailed experimental protocols, and supporting data to aid researchers in validating the on-target effects of this compound in preclinical studies.
Introduction to ATR and its Inhibition
ATR is a critical protein kinase in the DNA Damage Response (DDR) network, acting as a master regulator that responds primarily to replication stress and single-stranded DNA (ssDNA) breaks.[1][2][3] Upon activation, ATR phosphorylates a cascade of downstream substrates, most notably Checkpoint Kinase 1 (Chk1), to initiate cell cycle arrest, stabilize replication forks, and promote DNA repair.[2][4][5][6] Due to the reliance of many cancer cells on the ATR pathway to survive high levels of intrinsic replication stress, ATR inhibitors like this compound have emerged as promising therapeutic agents.[2][7] Validating the efficacy of such inhibitors requires robust pharmacodynamic biomarkers to confirm target engagement and downstream pathway modulation.
The ATR Signaling Pathway
ATR activation is a multi-step process initiated by the recognition of RPA-coated ssDNA, a common feature of stalled replication forks.[1][3][8] This recruits the ATR-ATRIP complex to the site of damage.[3][4][8] Full activation of ATR's kinase function is then stimulated by mediators like TopBP1 and ETAA1.[1][3] Once active, ATR phosphorylates hundreds of substrates, with Chk1 being the best-characterized effector.[4][8] Phosphorylation of Chk1 on Serine 345 (pChk1) is a key event that leads to the inactivation of CDC25 phosphatases, resulting in cell cycle arrest in the S or G2/M phase, allowing time for DNA repair.[1][6][9]
Key Biomarkers for Confirming ATR Inhibition
The most reliable method to confirm ATR inhibition is to measure the phosphorylation status of its direct downstream targets.
-
Phospho-Chk1 (Ser345): The Primary Pharmacodynamic Biomarker The phosphorylation of Chk1 at Serine 345 is a direct and immediate consequence of ATR kinase activity.[4][10] Therefore, a reduction in the pChk1 (S345) signal following treatment with this compound is the most definitive evidence of target engagement. This can be readily assessed by Western blotting.
-
Gamma-H2AX (γH2AX): A Marker of DNA Damage and Replication Catastrophe H2AX is a histone variant phosphorylated at Serine 139 (termed γH2AX) in response to DNA double-strand breaks (DSBs) and stalled replication forks.[7][11] While ATR contributes to γH2AX formation during replication stress, inhibiting ATR can paradoxically lead to a significant increase in γH2AX.[7][12][13] This occurs because in the absence of a functional ATR-mediated checkpoint, replication forks that stall are more likely to collapse, leading to DSBs and a phenomenon known as replication catastrophe.[14] This increase in γH2AX foci is a key functional readout of effective ATR inhibition and can be quantified using immunofluorescence microscopy.
-
Cell Cycle Profile: Abrogation of Checkpoint Arrest ATR activation induces cell cycle arrest, typically in the S or G2 phase, to allow for DNA repair.[6][7] Treatment with an ATR inhibitor can abrogate this damage-induced checkpoint.[14] For example, when cells are challenged with a DNA damaging agent that would normally cause a G2 block, co-treatment with an ATR inhibitor will cause them to bypass this checkpoint and prematurely enter mitosis, often leading to mitotic catastrophe. This effect can be measured by flow cytometry.[15][16]
Quantitative Comparison of ATR Inhibitors
The potency of ATR inhibitors is typically compared by their half-maximal inhibitory concentration (IC50) for ATR kinase activity or their effective concentration to reduce pChk1 levels in cellular assays. While specific IC50 data for this compound is proprietary, the table below provides context by comparing publicly available data for other well-characterized ATR inhibitors.
| Inhibitor | Target | IC50 (Kinase Assay) | Cellular EC50 (pChk1 Inhibition) | Reference Compound(s) |
| VE-821 (Berzosertib) | ATR | 13 nM | ~50-100 nM | Yes |
| AZD6738 (Ceralasertib) | ATR | 0.6 nM | ~70 nM | Yes |
| AZ20 | ATR | 5 nM | ~50 nM | Yes |
| M4344 (VX-803) | ATR | 0.2 nM | ~1-5 nM | Yes |
Data compiled from publicly available literature.[7][17][18] Values can vary depending on the specific assay conditions and cell lines used.
Experimental Protocols and Workflows
To validate ATR inhibition by this compound, a combination of the following experimental approaches is recommended.
Western Blotting for pChk1 Analysis
This protocol is designed to measure the reduction in ATR-mediated Chk1 phosphorylation.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., U2OS, H460) at a density that will result in 70-80% confluency at the time of harvest.
-
Induction of Replication Stress (Optional but Recommended): To ensure a robust and easily detectable pChk1 signal, treat cells with a DNA damaging agent such as 2 mM Hydroxyurea (HU) for 2-4 hours or expose them to a low dose of UV radiation (e.g., 10-20 J/m²) and allow to recover for 2-6 hours.
-
Inhibitor Treatment: Pre-treat cells with varying concentrations of this compound (and/or other reference ATR inhibitors) for 1-2 hours before adding the DNA damaging agent. Include a vehicle-only (DMSO) control.
-
Cell Lysis: Harvest cells, wash with ice-cold PBS, and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a PVDF membrane.
-
Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[19]
-
Incubate overnight at 4°C with primary antibodies diluted in blocking buffer. Recommended antibodies:
-
Rabbit anti-pChk1 (Ser345)
-
Mouse anti-Total Chk1
-
Mouse anti-β-actin or GAPDH (as a loading control)
-
-
-
Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Expected Outcome: A dose-dependent decrease in the pChk1 signal in this compound-treated samples compared to the damage-only control, while total Chk1 and loading control levels remain unchanged.
Immunofluorescence for γH2AX Foci Quantification
This protocol allows for the visualization and quantification of DNA damage resulting from ATR inhibition.
Methodology:
-
Cell Seeding: Grow cells on glass coverslips in a multi-well plate.
-
Treatment: Treat cells with this compound, a DNA damaging agent (e.g., 2 mM HU for 16-24 hours), or a combination of both.[16]
-
Fixation: Wash cells with PBS and fix with 4% paraformaldehyde or ice-cold methanol/acetone for 10-15 minutes.[11][20]
-
Permeabilization: Wash with PBS and permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes.[20]
-
Blocking: Block with 5% BSA in PBST for 1 hour at room temperature to reduce non-specific antibody binding.[21]
-
Primary Antibody Incubation: Incubate with a primary antibody against γH2AX (e.g., mouse monoclonal anti-phospho-Histone H2A.X Ser139) diluted 1:500 to 1:800 in blocking buffer, typically overnight at 4°C in a humidified chamber.[20][21]
-
Secondary Antibody Incubation: Wash three times with PBST. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 anti-mouse IgG) for 1 hour at room temperature in the dark.[11]
-
Counterstaining and Mounting: Wash three times with PBST. Stain nuclei with DAPI (1 µg/mL) for 5-10 minutes. Mount the coverslips onto microscope slides using an anti-fade mounting medium.[20]
-
Imaging and Analysis: Acquire images using a fluorescence or confocal microscope. Quantify the number of distinct γH2AX foci per nucleus using automated software like ImageJ or CellProfiler. A cell is often considered positive if it contains >5-10 foci.
Expected Outcome: A significant increase in the average number of γH2AX foci per cell in the samples treated with this compound, particularly in combination with a DNA damaging agent, compared to controls.[12][16]
Flow Cytometry for Cell Cycle Analysis
This protocol assesses the impact of this compound on cell cycle checkpoint control.
Methodology:
-
Cell Seeding and Synchronization (Optional): Seed cells in 6-well plates. For some experiments, synchronizing cells at the G1/S boundary with a thymidine block can provide a more uniform starting population.
-
Treatment: Treat cells with a DNA damaging agent that induces a checkpoint (e.g., a topoisomerase inhibitor or low-dose radiation) with or without this compound for a full cell cycle duration (e.g., 24 hours).
-
Cell Harvest: Harvest both adherent and floating cells, wash with PBS, and count.
-
Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing. Store at -20°C for at least 2 hours or overnight.[11][16]
-
Staining: Centrifuge the fixed cells to remove ethanol, wash with PBS, and resuspend in a staining solution containing a DNA dye (e.g., Propidium Iodide or DAPI) and RNase A.
-
Analysis: Analyze the DNA content of at least 10,000 cells per sample using a flow cytometer. The resulting DNA histogram can be used to quantify the percentage of cells in G1, S, and G2/M phases.
Expected Outcome: Abrogation of the damage-induced G2/M checkpoint. For instance, if a DNA damaging agent causes a 50% accumulation of cells in G2/M, co-treatment with this compound should reduce this G2/M population, possibly showing an increased sub-G1 peak indicative of apoptosis.[14]
References
- 1. mdpi.com [mdpi.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. mdpi.com [mdpi.com]
- 4. journals.biologists.com [journals.biologists.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Emerging strategies for cancer therapy by ATR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of pharmacodynamic biomarkers for ATR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ATR: An Essential Regulator of Genome Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Prospects for the Use of ATR Inhibitors to Treat Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. ATR pathway inhibition is synthetically lethal in cancer cells with ERCC1 deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The suppression of ATR/Chk1 pathway by Elimusertib ATR inhibitor in triple negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ATR inhibition radiosensitizes cells through augmented DNA damage and G2 cell cycle arrest abrogation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ATR CONTRIBUTES TO CELL CYCLE ARREST AND SURVIVAL AFTER CISPLATIN BUT NOT OXALIPLATIN - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A cell-based screen identifies ATR inhibitors with synthetic lethal properties for cancer-associated mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Novel and Highly Potent ATR Inhibitor M4344 Kills Cancer Cells With Replication Stress, and Enhances the Chemotherapeutic Activity of Widely Used DNA Damaging Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. ATR inhibition overcomes platinum tolerance associated with ERCC1- and p53-deficiency by inducing replication catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 20. crpr-su.se [crpr-su.se]
- 21. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
Comparative study of Atr-IN-12 and AZD6738 (Ceralasertib)
A Comparative Analysis of the ATR Inhibitors Ceralasertib (AZD6738) and Atr-IN-12
This guide provides a detailed comparison of two inhibitors of the Ataxia Telangiectasia and Rad3-related (ATR) kinase: Ceralasertib (AZD6738), a clinical-stage inhibitor, and this compound, a preclinical compound. ATR kinase is a critical regulator of the DNA Damage Response (DDR), a network of pathways that maintain genomic integrity.[1][2] Inhibition of ATR is a promising therapeutic strategy in oncology, particularly for tumors with defects in other DDR pathways, such as those with mutations in the ATM gene.
While both Ceralasertib and this compound target ATR, the extent of publicly available data for each compound differs significantly. Ceralasertib has been extensively characterized in numerous preclinical and clinical studies, providing a wealth of information on its performance. Data for this compound, however, is limited primarily to its in vitro potency. This guide will present the available data for both compounds and, to provide a more comprehensive comparison of Ceralasertib's performance against another well-studied preclinical ATR inhibitor, data for VE-821 is also included.
Mechanism of Action
Ceralasertib is a potent and selective, orally bioavailable inhibitor of ATR kinase.[3] ATR is activated in response to single-stranded DNA, which can arise from DNA damage or replication stress.[4] Once activated, ATR phosphorylates a number of downstream targets, including Chk1, to initiate cell cycle arrest and promote DNA repair.[2][5] By inhibiting ATR, Ceralasertib prevents this signaling cascade, leading to the accumulation of DNA damage and ultimately cell death, particularly in cancer cells with high levels of replication stress or defects in other DNA repair pathways.[6] this compound is also a potent inhibitor of ATR kinase, though detailed information on its selectivity and cellular effects is not as widely available.[7]
Quantitative Performance Data
The following tables summarize the available quantitative data for Ceralasertib (AZD6738), this compound, and VE-821.
| Compound | Target | Biochemical IC50 | Cellular IC50 (p-Chk1 Ser345) | Reference |
| Ceralasertib (AZD6738) | ATR | 0.001 µM | 0.074 µM | [8] |
| This compound | ATR | 0.007 µM | Not Reported | [7] |
| VE-821 | ATR | Not Reported | ~0.05 µM (inhibition of radiation-induced p-Chk1) | [1] |
Table 1: In Vitro Potency of ATR Inhibitors. This table compares the half-maximal inhibitory concentrations (IC50) of the compounds against the ATR kinase enzyme (biochemical) and in a cellular context by measuring the phosphorylation of the downstream target Chk1.
| Compound | Cell Line | Monotherapy IC50 | Combination Effect | Reference |
| Ceralasertib (AZD6738) | 73/197 solid & hematological cell lines | < 1 µM | Synergistic with cisplatin, carboplatin, gemcitabine, and ionizing radiation | [8] |
| This compound | Not Reported | Not Reported | Not Reported | |
| VE-821 | Pancreatic Cancer Cell Lines (e.g., MiaPaCa-2, PSN-1) | > 3 µM | Sensitizes cells to radiation and gemcitabine | [1] |
Table 2: Cellular Activity of ATR Inhibitors. This table summarizes the anti-proliferative effects of the inhibitors as single agents and in combination with other anti-cancer therapies.
Experimental Protocols
Detailed experimental methodologies are crucial for the interpretation and replication of scientific findings. Below are representative protocols for key experiments used to characterize ATR inhibitors.
Kinase Inhibition Assay (Biochemical IC50)
The biochemical potency of an ATR inhibitor is typically determined using a purified enzyme assay. For example, the activity of purified ATR kinase is measured in the presence of varying concentrations of the inhibitor. The assay often uses a peptide substrate and radiolabeled ATP. The amount of incorporated radiolabel into the peptide is quantified, and the IC50 value is calculated as the concentration of the inhibitor that reduces the kinase activity by 50%.
Cellular Phospho-Chk1 (Ser345) Assay (Cellular IC50)
To determine the cellular potency of an ATR inhibitor, a common method is to measure the inhibition of the phosphorylation of a direct ATR substrate, Chk1, at serine 345.
-
Cell Culture and Treatment: Cancer cells are cultured to a suitable density and then treated with a DNA damaging agent (e.g., hydroxyurea or UV radiation) to activate the ATR pathway.
-
Inhibitor Addition: The cells are then incubated with a range of concentrations of the ATR inhibitor for a specified period.
-
Cell Lysis and Protein Quantification: After treatment, the cells are lysed, and the total protein concentration is determined.
-
Western Blotting or ELISA: The levels of phosphorylated Chk1 (Ser345) and total Chk1 are measured using specific antibodies, typically by Western blotting or an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The ratio of phosphorylated Chk1 to total Chk1 is calculated for each inhibitor concentration, and the IC50 value is determined as the concentration of the inhibitor that reduces the phosphorylation of Chk1 by 50%.
Cell Viability/Proliferation Assay
The effect of ATR inhibitors on cancer cell growth is assessed using viability or proliferation assays.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a range of concentrations of the ATR inhibitor, either alone or in combination with another anti-cancer agent.
-
Incubation: The plates are incubated for a period of 3 to 5 days.
-
Viability Measurement: Cell viability is measured using a reagent such as resazurin or by quantifying ATP levels.
-
Data Analysis: The IC50 value is calculated as the concentration of the inhibitor that reduces cell viability by 50%.
Visualizations
ATR Signaling Pathway
The following diagram illustrates the central role of ATR in the DNA damage response.
Caption: ATR Signaling Pathway and Points of Inhibition.
Experimental Workflow for Cellular ATR Inhibition
The following diagram outlines a typical workflow for evaluating the cellular activity of an ATR inhibitor.
Caption: Workflow for Determining Cellular ATR Inhibition.
Summary and Conclusion
Ceralasertib (AZD6738) is a well-characterized, potent, and selective ATR inhibitor with demonstrated activity both as a monotherapy and in combination with DNA damaging agents in a wide range of preclinical models.[8] Its development has progressed to clinical trials, underscoring its therapeutic potential.[9][10]
This compound is reported to be a highly potent biochemical inhibitor of ATR, with an IC50 in the single-digit nanomolar range.[7] However, a comprehensive evaluation of its performance is limited by the lack of publicly available data on its selectivity, cellular activity, and in vivo efficacy.
For a more direct preclinical comparison, VE-821 serves as a useful benchmark. Like Ceralasertib, VE-821 effectively sensitizes cancer cells to radiation and chemotherapy, validating the therapeutic concept of ATR inhibition.[1] The extensive preclinical data available for compounds like Ceralasertib and VE-821 are essential for advancing our understanding of ATR's role in cancer and for the continued development of novel cancer therapies targeting the DNA damage response.
References
- 1. tandfonline.com [tandfonline.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Novel Cellular Functions of ATR for Therapeutic Targeting: Embryogenesis to Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Initial Testing (Stage 1) of M6620 (formerly VX-970), a Novel ATR Inhibitor, alone and combined with Cisplatin and Melphalan, by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Elimusertib has Antitumor Activity in Preclinical Patient-Derived Pediatric Solid Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Synergistic Effect of Atr-IN-12 with Chemotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the synergistic effects of ATR inhibitors, with a focus on validating the potential of Atr-IN-12 in combination with standard chemotherapeutic agents. Due to the limited availability of specific published data on this compound, this document leverages experimental data from structurally and functionally similar ATR inhibitors, such as VE-822 and berzosertib (M6620), to illustrate the anticipated synergistic outcomes and the methodologies for their validation.
Mechanism of Synergy: A Dual-Pronged Attack on Cancer Cells
Chemotherapeutic agents like cisplatin and doxorubicin induce DNA damage, a primary mechanism for killing cancer cells. However, cancer cells can activate DNA damage response (DDR) pathways to repair this damage and survive. The Ataxia Telangiectasia and Rad3-related (ATR) kinase is a crucial regulator of the DDR pathway, particularly in response to replication stress induced by chemotherapy.[1][2] By inhibiting ATR, this compound is expected to dismantle this repair mechanism, leading to an accumulation of DNA damage and ultimately, cell death. This combination therapy creates a "synthetic lethality" scenario where the two agents are more effective together than the sum of their individual effects.[3]
Quantitative Analysis of Synergy
The synergistic effect of combining an ATR inhibitor with a chemotherapeutic agent can be quantified using methods like the Chou-Talalay Combination Index (CI). A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
Table 1: Synergistic Effects of ATR Inhibitors with Cisplatin in Cancer Cell Lines
| ATR Inhibitor | Cancer Cell Line | Chemotherapy | Synergy Quantification (CI Value) | Reference |
| Berzosertib | Ewing Sarcoma | Cisplatin | Profound synergy reported | [4] |
| VE-822 | Esophageal Cancer | Cisplatin | Significant increase in loss of viability | [5] |
| Unspecified ATRi | U2OS (Osteosarcoma) | Cisplatin | Synergistic | [6][7] |
Table 2: Synergistic Effects of ATR Inhibitors with Doxorubicin in Cancer Cell Lines
| ATR Inhibitor | Cancer Cell Line | Chemotherapy | Synergy Quantification (ZIP Score) | Reference |
| VE-822 | Liposarcoma (94T778) | Doxorubicin | 13.915 | [8] |
| VE-822 | Liposarcoma (SW872) | Doxorubicin | 19.789 | [8] |
Experimental Protocols for Validating Synergy
Cell Viability Assays
Objective: To determine the effect of this compound, chemotherapy, and their combination on the proliferation and survival of cancer cells.
Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treatment: Treat the cells with varying concentrations of this compound, the chemotherapeutic agent, and the combination of both. Include a vehicle-treated control group.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 values. Synergy is calculated using the Chou-Talalay method.
Apoptosis Assays
Objective: To quantify the induction of apoptosis in cancer cells following treatment.
Protocol: Annexin V/Propidium Iodide (PI) Staining
-
Cell Treatment: Treat cells with this compound, chemotherapy, and the combination for 24-48 hours.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis
Objective: To determine the effect of the combination treatment on cell cycle progression.
Protocol: Propidium Iodide (PI) Staining
-
Cell Treatment: Treat cells with this compound, chemotherapy, and the combination for 24 hours.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the sub-G1 phase is indicative of apoptosis.[9]
Visualizing the Molecular Mechanisms and Workflows
To better understand the underlying processes, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Figure 1: Simplified signaling pathway of synergistic action.
References
- 1. Recent Advances in Synergistic Antitumor Effects Exploited from the Inhibition of Ataxia Telangiectasia and RAD3-Related Protein Kinase (ATR) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Cell Context Is the Third Axis of Synergy for the Combination of ATR Inhibition and Cisplatin in Ewing Sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preclinical testing of an Atr inhibitor demonstrates improved response to standard therapies for esophageal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ATR inhibition sensitizes liposarcoma to doxorubicin by increasing DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ATR inhibition radiosensitizes cells through augmented DNA damage and G2 cell cycle arrest abrogation - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Specificity of ATR Kinase Inhibitors: A Comparative Guide
This guide provides a comprehensive overview of the methodologies used to assess the specificity of ATR (Ataxia Telangiectasia and Rad3-related) kinase inhibitors, using Atr-IN-12 as a focal point for comparison with other well-characterized inhibitors. The objective is to furnish researchers, scientists, and drug development professionals with the necessary information to evaluate and select the most appropriate compounds for their studies.
ATR kinase is a critical regulator of the DNA damage response (DDR), primarily activated by single-stranded DNA that forms at stalled replication forks or during the processing of other DNA lesions. Its central role in maintaining genomic integrity makes it a prime target for cancer therapy, as many cancer cells exhibit increased replication stress and a greater reliance on the ATR signaling pathway for survival. Consequently, the development of potent and selective ATR inhibitors is an area of intense research. The specificity of these inhibitors is paramount to minimize off-target effects and associated toxicities.
Methods for Specificity Assessment
The specificity of an ATR inhibitor is determined through a combination of biochemical and cell-based assays. These assays aim to quantify the inhibitor's potency against ATR and its activity against other kinases, particularly those within the same PIKK (phosphatidylinositol 3-kinase-related kinase) family, such as ATM (Ataxia Telangiectasia Mutated) and DNA-PKcs (DNA-dependent protein kinase, catalytic subunit).
Biochemical assays provide a direct measure of an inhibitor's ability to block the catalytic activity of purified kinases. These in vitro assays are crucial for determining the intrinsic potency and selectivity of a compound.
Key Biochemical Assays:
-
In Vitro Kinase Assays: These assays typically involve incubating the purified kinase (e.g., immunoprecipitated Flag-ATR) with a known substrate (e.g., GST-p53) and ATP. The inhibitor's potency is determined by measuring the reduction in substrate phosphorylation. The half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki) is then calculated.
-
Kinome-Wide Profiling: To assess broader selectivity, inhibitors are often screened against a large panel of kinases. This provides a comprehensive view of the inhibitor's off-target activities. For instance, the selectivity of RP-3500 was confirmed by screening against over 300 kinases.
Comparative Data for ATR Inhibitors (Biochemical Assays)
| Inhibitor | ATR IC50/Ki | ATM IC50/Ki | DNA-PKcs IC50/Ki | mTOR IC50/Ki | Selectivity (ATR vs. others) |
| This compound | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available | Requires experimental determination |
| VE-821 | 13 nM (Ki) | >1,000 nM | >1,000 nM | >1,000 nM | >100-fold selective for ATR over ATM, DNA-PK, and mTOR. |
| AZD6738 | 1 nM (IC50) | >2,500 nM | >2,500 nM | >2,500 nM | Highly selective for ATR versus other PIKKs. |
| RP-3500 | 1.0 nM (IC50) | >2,000-fold selective | >2,000-fold selective | 30-fold selective | Highly selective for ATR over ATM, DNA-PKcs, and PI3Kα. |
| NU6027 | 100 nM (Ki) | Not specified | Not specified | Not specified | Also inhibits CDK2 (IC50 = 2.2 µM). |
Cell-based assays are essential to confirm that an inhibitor can effectively engage its target within a cellular environment and to evaluate its functional consequences.
Key Cell-Based Assays:
-
Phosphorylation of Downstream Substrates: The most common method to assess ATR activity in cells is to measure the phosphorylation of its direct downstream substrate, CHK1, at Serine 345 (pCHK1 S345). Cells are treated with a DNA damaging agent (e.g., hydroxyurea or UV radiation) to activate ATR, and the ability of the inhibitor to block the subsequent phosphorylation of CHK1 is quantified.
-
γH2AX Formation: Phosphorylation of the histone variant H2AX at Serine 139 (γH2AX) is a general marker of DNA damage. In specific cellular contexts, such as in cells expressing TopBP1-ER, the formation of γH2AX can be a specific readout of ATR activity.
-
Cell Cycle Analysis: ATR activation leads to cell cycle arrest. The specificity of an ATR inhibitor can be assessed by its ability to abrogate this damage-induced G2/M checkpoint.
-
Synthetic Lethality Screens: ATR inhibitors can be tested for their ability to selectively kill cancer cells with specific genetic backgrounds, such as those with mutations in ATM or p53. This provides functional evidence of on-target activity.
Comparative Data for ATR Inhibitors (Cell-Based Assays)
| Inhibitor | Cellular ATR IC50 (pCHK1 S345) | Cellular ATM Activity | Cellular DNA-PKcs Activity | Notes |
| This compound | Data not publicly available | Requires experimental determination | Requires experimental determination | Requires experimental determination |
| ATRN-119 | 5 nM | >2000-fold selective | >2000-fold selective | Highly selective over ATM, DNA-PK, and mTOR in cells. |
| RP-3500 | 0.33 nM | >2,000-fold selective | >2,000-fold selective | Potent single-agent efficacy in multiple xenograft models. |
| NU6027 | 6.7 µM | Not inhibited | Not inhibited | More potent inhibitor of ATR than CDK2 in intact cells. |
Experimental Protocols
-
Immunoprecipitation of ATR: Transfect cells (e.g., U2OS) with Flag-tagged ATR. Lyse the cells and immunoprecipitate Flag-ATR using anti-Flag antibody conjugated to beads.
-
Kinase Reaction: Resuspend the immunoprecipitated ATR in kinase buffer containing a substrate (e.g., 1 µg of GST-p53), ATP, and the ATR inhibitor at various concentrations.
-
Incubation: Incubate the reaction mixture at 30°C for 30 minutes.
-
Detection: Stop the reaction by adding SDS-PAGE loading buffer. Separate the proteins by SDS-PAGE and transfer to a PVDF membrane. Detect substrate phosphorylation using a phospho-specific antibody.
-
Quantification: Quantify the band intensities and calculate the IC50 value of the inhibitor.
-
Cell Culture and Treatment: Plate cells (e.g., MCF7) and allow them to adhere. Pre-treat the cells with the ATR inhibitor at various concentrations for 1 hour.
-
ATR Activation: Induce DNA damage by treating the cells with hydroxyurea (e.g., 2 mM) or exposing them to UV radiation (e.g., 20 J/m²).
-
Cell Lysis: After a short incubation period (e.g., 1-2 hours), lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Western Blotting: Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with primary antibodies against pCHK1 (S345) and total CHK1 (as a loading control).
-
Data Analysis: Quantify the pCHK1 signal relative to total CHK1 and normalize to the damaged, untreated control. Calculate the cellular IC50 value.
Visualizations
Caption: Simplified ATR signaling pathway upon DNA damage.
Caption: Experimental workflow for determining ATR inhibitor specificity.
In Vivo Therapeutic Window of ATR Inhibitors: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the in-vivo therapeutic window of prominent Ataxia Telangiectasia and Rad3-related (ATR) inhibitors. While this guide aims to provide a comprehensive overview, it is important to note that no publicly available in vivo validation data was found for a compound specifically named "Atr-IN-12". Therefore, this analysis focuses on well-documented alternative ATR inhibitors that are currently in preclinical and clinical development.
ATR kinase is a critical regulator of the DNA damage response (DDR), playing a pivotal role in maintaining genomic integrity.[1][2][3] Its inhibition is a promising therapeutic strategy in oncology, particularly in tumors with existing DNA repair deficiencies, where it can induce synthetic lethality.[4][5] The therapeutic window, a measure of a drug's efficacy versus its toxicity, is a crucial parameter in the development of ATR inhibitors. This guide summarizes available in vivo data for several key ATR inhibitors to aid in the comparative assessment of their therapeutic potential.
Comparative Efficacy and Toxicity of ATR Inhibitors
The following tables summarize in vivo data for prominent ATR inhibitors from preclinical studies. Direct comparison is challenging due to variations in tumor models, dosing schedules, and combination agents used across different studies.
| Inhibitor | Cancer Model | Dosing and Schedule | Efficacy | Toxicity/Safety Profile | Reference |
| Berzosertib (M6620/VE-822) | Pancreatic Cancer Xenografts (PSN-1, MiaPaCa-2) | 60 mg/kg, combined with radiation | Significantly prolonged tumor growth delay compared to radiation alone. | Did not enhance toxicity to normal cells and tissues. | [6][7][8][9] |
| Small Cell Lung Cancer (SCLC) - Clinical Trial | 210 mg/m² IV on days 2 and 5, with topotecan | Objective Response Rate (ORR) of 36% in platinum-resistant SCLC. | Most common grade 3/4 adverse events were lymphopenia, thrombocytopenia, and anemia, primarily attributed to topotecan. | [10] | |
| Advanced Solid Tumors - Clinical Trial | 210 mg/m² (days 2 & 9) with gemcitabine | Recommended Phase 2 dose established. Partial responses and stable disease observed. | Dose-limiting toxicities were observed at higher doses. | [11][12] | |
| Ceralasertib (AZD6738) | ATM-deficient Xenograft Models (LoVo, Granta-519, NCI-H23) | 50 mg/kg, p.o., once or twice daily | Showed tumor growth inhibition as monotherapy. | Well-tolerated in preclinical models. | [13][14] |
| BRCA-mutant Triple-Negative Breast Cancer PDX | Daily dosing concurrent with olaparib | Complete tumor regression. | - | [14] | |
| Advanced Solid Tumors - Clinical Trial | 20-240 mg BD (continuous) | Maximum tolerated dose established at 160 mg BD. | Dose-limiting toxicities observed at 240 mg BD. | [15] | |
| Elimusertib (BAY1895344) | Various Xenograft Models with DDR deficiencies | Not specified | Strong monotherapy efficacy. | Well-tolerated. | [16] |
| Advanced Solid Tumors - Clinical Trial | Not specified | Stopped tumor growth in more than half of participants. | Well-tolerated. | ||
| M4344 (VX-803) | Small Cell Lung Cancer Xenografts (H82, H446) | Once weekly, 2 weeks (H82) or 5 weeks (H446) in combination with Irinotecan | Significantly enhanced the anti-tumor activity of irinotecan. | - | [2] |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the process of in vivo validation, the following diagrams are provided.
Caption: ATR Signaling Pathway and Point of Inhibition.
Caption: General Workflow for In Vivo Validation of ATR Inhibitors.
Experimental Protocols
Detailed experimental protocols are essential for the reproducibility and interpretation of in vivo studies. Below are generalized methodologies based on published preclinical studies of ATR inhibitors.
Xenograft Tumor Model Studies
-
Cell Lines and Animal Models:
-
Select human cancer cell lines with known genetic backgrounds (e.g., ATM-deficient, BRCA-mutant) are cultured under standard conditions.
-
Female athymic nude mice (6-8 weeks old) are typically used. All animal procedures should be approved by an Institutional Animal Care and Use Committee.
-
-
Tumor Implantation and Growth:
-
A suspension of cancer cells (e.g., 5 x 10^6 cells in 100 µL of Matrigel) is injected subcutaneously into the flank of each mouse.
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³) before the commencement of treatment. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
-
Treatment Administration:
-
Mice are randomized into treatment groups (typically n=8-10 per group), including:
-
Vehicle control
-
ATR inhibitor as a single agent
-
Chemotherapeutic agent or radiation as a single agent
-
Combination of ATR inhibitor and chemotherapy/radiation
-
-
The ATR inhibitor (e.g., Ceralasertib) is often formulated in a suitable vehicle and administered orally (p.o.) or intravenously (i.v.) at a specified dose and schedule (e.g., once or twice daily).[13][14]
-
Chemotherapeutic agents are administered according to established protocols. For combination studies, the timing of ATR inhibitor administration relative to the chemotherapeutic agent is a critical parameter to optimize.[11][12]
-
-
Efficacy and Toxicity Assessment:
-
Tumor volumes and body weights are measured regularly (e.g., 2-3 times per week).
-
Efficacy is determined by tumor growth inhibition (TGI) or tumor regression.
-
Toxicity is monitored by observing changes in body weight, clinical signs of distress, and, in some studies, through hematological analysis and histopathology of major organs at the end of the study.
-
Pharmacodynamic (PD) Biomarker Analysis
-
Tumor Biopsy Collection:
-
At specified time points after the final dose, tumors are harvested from a subset of animals in each treatment group.
-
-
Immunohistochemistry (IHC) or Western Blotting:
-
Tumor samples are processed for IHC or western blotting to analyze the modulation of ATR pathway biomarkers.
-
Key biomarkers include phosphorylated Chk1 (pChk1), a direct substrate of ATR, and γH2AX, a marker of DNA damage.[14][17] A decrease in pChk1 and an increase in γH2AX are indicative of ATR inhibition.
-
Conclusion
The in vivo validation of ATR inhibitors demonstrates their potential as potent anti-cancer agents, both as monotherapies in specific genetic contexts and in combination with DNA-damaging therapies. Berzosertib, Ceralasertib, and Elimusertib have all shown promising efficacy in preclinical models, which has translated into ongoing clinical investigations.[1][18] The therapeutic window of these inhibitors appears to be favorable, with manageable toxicity profiles, particularly when dosing schedules are optimized in combination regimens.[11][12][15] While no in vivo data for "this compound" is currently available in the public domain, the extensive research on other ATR inhibitors provides a strong rationale and a clear path forward for the preclinical and clinical development of novel agents targeting this critical DNA damage response pathway. Future studies will likely focus on identifying predictive biomarkers to select patient populations most likely to benefit from ATR inhibition and on optimizing combination strategies to maximize efficacy while minimizing toxicity.
References
- 1. Emerging strategies for cancer therapy by ATR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Novel and Highly Potent ATR Inhibitor M4344 Kills Cancer Cells With Replication Stress, and Enhances the Chemotherapeutic Activity of Widely Used DNA Damaging Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Molecular Pathways: Targeting ATR in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Targeting ATR in vivo using the novel inhibitor VE-822 results in selective sensitization of pancreatic tumors to radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting ATR in vivo using the novel inhibitor VE-822 results in selective sensitization of pancreatic tumors to radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Merck KGaA, Darmstadt, Germany, Advances ATR Inhibitor Berzosertib in Cell Lung Cancer [emdgroup.com]
- 11. Phase 1 study of the ATR inhibitor berzosertib (formerly M6620, VX-970) combined with gemcitabine ± cisplatin in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. selleckchem.com [selleckchem.com]
- 14. ATR Inhibitor AZD6738 (Ceralasertib) Exerts Antitumor Activity as a Monotherapy and in Combination with Chemotherapy and the PARP Inhibitor Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Durable responses to ATR inhibition with ceralasertib in tumors with genomic defects and high inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. AZD6738 [openinnovation.astrazeneca.com]
- 18. kuickresearch.com [kuickresearch.com]
Independent Verification of Atr-IN-12's IC50 in Various Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the ATR inhibitor Atr-IN-12 and its alternatives, focusing on their half-maximal inhibitory concentration (IC50) in various cancer cell lines. While this compound has been identified as a potent inhibitor of the ATR kinase, a comprehensive, independently verified profile of its activity across multiple cell lines is not yet publicly available. This guide, therefore, presents the currently available data for this compound and offers a detailed comparison with established ATR inhibitors, providing a valuable resource for researchers evaluating ATR-targeted therapies.
Introduction to ATR Inhibition
The Ataxia Telangiectasia and Rad3-related (ATR) kinase is a critical component of the DNA damage response (DDR) pathway. It plays a central role in sensing and responding to single-stranded DNA (ssDNA) and replication stress, thereby maintaining genomic stability. In many cancer cells, which often have defects in other DDR pathways and exhibit high levels of replication stress, the ATR signaling pathway becomes essential for survival. This dependency makes ATR an attractive target for cancer therapy.
This compound (also known as compound 5g) has been identified as a potent inhibitor of the ATR kinase, with a reported in vitro IC50 value of 0.007 µM. This positions it as a promising candidate for further investigation. However, for a comprehensive understanding of its therapeutic potential, it is crucial to evaluate its cellular activity across a diverse range of cancer types.
Comparative Analysis of IC50 Values
The following table summarizes the available IC50 data for this compound and compares it with several other well-characterized ATR inhibitors across various cancer cell lines. It is important to note that the IC50 for this compound is an in vitro kinase assay value, while the values for the other inhibitors are from cell-based proliferation or viability assays.
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) |
| This compound (Compound 5g) | - | (in vitro kinase assay) | 0.007 |
| AZD6738 (Ceralasertib) | LoVo | Colorectal Cancer | 0.52 |
| NCI-H1373 | Lung Cancer | 5.32 | |
| H460 | Lung Cancer | 1.05 | |
| H23 | Lung Cancer | 2.38 | |
| Multiple Cell Lines (Median GI50) | Various | 1.47 | |
| Berzosertib (M6620/VX-970) | Cal-27 | Head and Neck Squamous Cell Carcinoma | 0.285 |
| FaDu | Head and Neck Squamous Cell Carcinoma | 0.252 | |
| VE-821 | AGS | Gastric Cancer | 13.7 |
| MKN-45 | Gastric Cancer | 11.3 | |
| K562 | Chronic Myelogenous Leukemia | Non-lethal up to 10 µM alone | |
| MDA-MB-231 | Breast Cancer | Minimal effect up to 10 µM alone | |
| HT-29 | Colorectal Cancer | Minimal effect up to 10 µM alone | |
| HCT-116 (p53+/+) | Colorectal Cancer | Minimal effect up to 10 µM alone | |
| HCT-116 (p53-/-) | Colorectal Cancer | Minimal effect up to 10 µM alone | |
| M4344 | H146 | Small Cell Lung Cancer | ~0.1 |
| H82 | Small Cell Lung Cancer | ~0.1 | |
| DMS114 | Small Cell Lung Cancer | ~0.2 |
Note: The IC50 values for the alternative inhibitors were obtained from various independent studies and the experimental conditions may differ. Direct comparison should be made with caution.
Experimental Protocols
A standardized protocol for determining the IC50 of an ATR inhibitor in adherent cell lines typically involves the following steps:
1. Cell Culture and Seeding:
-
Cancer cell lines are cultured in appropriate media and conditions.
-
Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
2. Compound Treatment:
-
A serial dilution of the ATR inhibitor (e.g., this compound) is prepared.
-
The culture medium is replaced with medium containing the different concentrations of the inhibitor. A vehicle control (e.g., DMSO) is also included.
3. Incubation:
-
The cells are incubated with the compound for a specified period, typically 72 hours, to allow for effects on cell proliferation.
4. Viability/Proliferation Assay:
-
Cell viability or proliferation is assessed using a colorimetric or fluorometric assay, such as the MTT, XTT, or CellTiter-Glo assay.
-
The absorbance or luminescence is measured using a plate reader.
5. Data Analysis:
-
The raw data is normalized to the vehicle control to determine the percentage of cell viability at each inhibitor concentration.
-
The IC50 value, the concentration at which 50% of cell growth is inhibited, is calculated by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes involved, the following diagrams have been generated using the DOT language.
Caption: ATR Signaling Pathway in response to DNA damage.
Caption: Experimental workflow for IC50 determination.
Caption: Logical relationship of this compound and alternatives.
Conclusion
This compound demonstrates high potency against the ATR kinase in biochemical assays, suggesting its potential as an effective anti-cancer agent. However, a critical next step in its preclinical evaluation is the comprehensive determination of its IC50 values across a panel of cancer cell lines from different tissues of origin. The data presented for alternative ATR inhibitors such as AZD6738, Berzosertib, VE-821, and M4344 highlight the range of cellular activities that can be expected from this class of drugs and provide a valuable benchmark for future studies on this compound. Further independent verification of this compound's cellular efficacy is essential to validate its promise and guide its future development as a targeted cancer therapy.
Safety Operating Guide
Essential Guide to the Proper Disposal of Atr-IN-12
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical compounds are paramount. This document provides a detailed, step-by-step guide for the proper disposal of Atr-IN-12, a substance requiring careful management due to its potential hazards. The following procedures are based on the safety data sheet for the closely related compound ATR-IN-11 and general laboratory waste disposal guidelines.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE).
Recommended Personal Protective Equipment:
-
Eye Protection: Safety goggles with side-shields.[1]
-
Hand Protection: Protective gloves (Nitrile, Butyl, or PVC gloves may offer adequate protection for incidental contact).[1][2]
-
Skin and Body Protection: Impervious clothing, such as a lab coat.[1]
-
Respiratory Protection: A suitable respirator should be used if there is a risk of dust or aerosol formation.[1]
Always work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[1] Ensure an accessible safety shower and eyewash station are nearby.[1]
Quantitative Hazard Data
The following table summarizes the key hazard information for the related compound ATR-IN-11, which should be considered when handling and disposing of this compound.
| Hazard Classification | GHS Code | Description |
| Acute toxicity, Oral | H302 | Harmful if swallowed.[1] |
| Acute aquatic toxicity | H400 | Very toxic to aquatic life.[1] |
| Chronic aquatic toxicity | H410 | Very toxic to aquatic life with long lasting effects.[1] |
Step-by-Step Disposal Protocol
The proper disposal of this compound is a critical process that must be followed to ensure the safety of laboratory personnel and the environment.
Experimental Protocol for Waste Neutralization (if applicable and deemed safe by a qualified chemist):
While direct neutralization of this compound is not specified, some acidic or basic chemical wastes can be neutralized to non-hazardous substances.[3] This process should only be attempted by qualified personnel after a thorough risk assessment.
-
Consult a Chemist: A qualified chemist must evaluate the chemical properties of this compound to determine if neutralization is a safe and effective disposal method.
-
Small-Scale Test: If neutralization is deemed feasible, a small-scale test should be conducted in a controlled environment (e.g., a chemical fume hood) to monitor for any exothermic reactions or gas evolution.
-
Neutralizing Agent Selection: The appropriate neutralizing agent (acid or base) must be selected.
-
Slow Addition: The neutralizing agent should be added slowly and in small increments to the this compound waste solution with constant stirring.
-
pH Monitoring: The pH of the solution should be monitored continuously until it reaches a neutral range (typically pH 6-8).
-
Final Disposal: Once neutralized, the resulting solution must still be disposed of as chemical waste, following the steps outlined below, unless it has been unequivocally identified as non-hazardous.
General Disposal Procedure:
-
Waste Segregation: Do not mix this compound waste with other waste streams.[4] It should be collected in a dedicated, properly labeled hazardous waste container.[5][6]
-
Container Selection: Use a chemically compatible container with a securely fitting lid.[6] Glass or plastic reagent bottles are generally recommended.[6] The container must be in good condition.[6]
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound".[5] The label should also indicate the hazards (e.g., "Toxic," "Harmful if Swallowed," "Hazardous to the Aquatic Environment").
-
Storage: Store the waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[5] The storage area should be cool and well-ventilated.[1]
-
Arrange for Pickup: Once the container is nearly full (approximately two-thirds), or before the regulatory accumulation time limit is reached, arrange for disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[3][5][6] Complete and submit the required waste disposal forms.[5]
-
Decontamination: All lab equipment, surfaces, and PPE that have come into contact with this compound must be thoroughly decontaminated. Contaminated disposable items, such as gloves and wipes, should be collected as hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
By adhering to these procedures, you contribute to a safer laboratory environment and ensure compliance with environmental regulations. Always consult your institution's specific waste disposal guidelines and safety protocols.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
